molecular formula C12H22O7 B8113907 t-butyl acetate-PEG2-CH2COOH

t-butyl acetate-PEG2-CH2COOH

货号: B8113907
分子量: 278.30 g/mol
InChI 键: WYKFNBVLFMLHMP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

t-Butyl acetate-PEG2-CH2COOH (CAS 883564-93-0) is a polyethylene glycol (PEG)-based chemical reagent specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1] [2] . PROTACs are bifunctional molecules that exploit the intracellular ubiquitin-proteasome system to achieve selective degradation of target proteins. A key component of any PROTAC is the linker, which connects a ligand for an E3 ubiquitin ligase to a ligand for the protein of interest [1] [2] . The this compound linker serves as a critical spacer arm; its hydrophilic PEG spacer enhances the aqueous solubility of the resulting PROTAC molecule, which is often crucial for its biological activity [4] . This reagent features a terminal carboxylic acid (-COOH) that allows for efficient conjugation to primary amine groups (-NH2) on target molecules, forming stable amide bonds. The acetate group is protected as a t-butyl ester, which provides stability during synthetic procedures and can be selectively deprotected under acidic conditions when needed for further functionalization [6] . This reagent is supplied as a liquid and is soluble in organic solvents such as DMSO. As a moisture-sensitive compound, it is recommended to store it at -20°C with desiccant. For optimal results in conjugation reactions, the reagent should be used in amine-free buffers to prevent hydrolysis of the active ester and ensure efficient coupling to the target molecule [4] . This compound is a valuable tool for researchers in chemical biology and drug discovery, facilitating the development of novel PROTAC degraders for a wide range of therapeutic targets. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O7/c1-12(2,3)19-11(15)9-18-7-5-16-4-6-17-8-10(13)14/h4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKFNBVLFMLHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to t-Butyl Acetate-PEG2-CH2COOH: A Core Component in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Butyl acetate-PEG2-CH2COOH is a heterobifunctional linker molecule that has garnered significant attention in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a protected carboxylic acid, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in facilitating the targeted degradation of proteins.

Core Properties of this compound

This compound is a valuable building block in medicinal chemistry due to its precisely defined structure and advantageous physicochemical properties. The presence of the PEG2 linker enhances the aqueous solubility and optimizes the pharmacokinetic profile of the resulting conjugate.[1] The tert-butyl ester serves as a protecting group for one of the carboxylic acid functionalities, allowing for sequential and controlled conjugation reactions.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published in peer-reviewed literature, the following table summarizes its key properties based on information from chemical suppliers and extrapolated data from closely related analogs.

PropertyValueSource/Comment
Chemical Formula C₁₂H₂₂O₇-
Molecular Weight 278.30 g/mol -
Appearance Colorless to light yellow oilSupplier Data
CAS Number 883564-93-0Supplier Data
Solubility Soluble in DMSO, DMF, MethanolSupplier Data
¹H NMR (CDCl₃, 400 MHz) Estimated δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 3.65-3.80 (m, 8H, OCH₂CH₂O), 4.15 (s, 2H, OCH₂COOH), 4.20 (s, 2H, OCH₂COOtBu)Based on analogous structures
¹³C NMR (CDCl₃, 100 MHz) Estimated δ (ppm): 28.0 (C(CH₃)₃), 68.0-72.0 (OCH₂CH₂O), 82.0 (C(CH₃)₃), 169.0 (COO), 171.0 (COOH)Based on analogous structures
Mass Spectrometry Expected [M+Na]⁺: 301.1314Theoretical Calculation

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available diethylene glycol. A plausible synthetic route is outlined below, adapted from procedures for similar PEG-ylated compounds.

Synthetic Workflow

G A Diethylene Glycol B Mono-O-tert-butoxycarbonylmethyl Diethylene Glycol A->B 1. NaH 2. tert-Butyl bromoacetate (B1195939) C tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate B->C Selective Hydrolysis D This compound C->D Oxidation (e.g., TEMPO/NaOCl)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Monofunctionalization of Diethylene Glycol

  • To a stirred solution of diethylene glycol (excess) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, slowly add sodium hydride (1.1 equivalents).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1 equivalent) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the product from Step 1 in a mixture of acetone (B3395972) and water.

  • Add TEMPO (catalytic amount) and sodium hypochlorite (B82951) (excess) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate.

  • Acidify the mixture with 1 M HCl and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain this compound.

Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Retention Time: Dependent on the specific gradient, but the product should elute as a single major peak, indicating high purity.

Application in PROTAC Technology

This compound is a bifunctional linker ideally suited for the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

Role in PROTAC Assembly

The linker plays a crucial role in a PROTAC's efficacy by connecting the target protein-binding ligand and the E3 ligase-binding ligand.[3] The length and flexibility of the PEG2 chain in this compound are critical for allowing the formation of a stable and productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a stepwise conjugation strategy.

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Amide Coupling A This compound C Linker-E3 Ligand Conjugate A->C B E3 Ligase Ligand (with amine functionality) B->C D Deprotection of t-Butyl Ester C->D E Linker-E3 Ligand Conjugate (with free carboxylic acid) D->E G Final PROTAC Molecule E->G F Target Protein Ligand (with amine functionality) F->G

Caption: Stepwise synthesis of a PROTAC molecule.

Mechanism of Action of a PROTAC

Once synthesized, the PROTAC can be introduced to a cellular system to induce the degradation of the target protein.

G cluster_0 Cellular Environment cluster_1 Complex Formation cluster_2 Degradation Pathway A Target Protein D Ternary Complex Target Protein - PROTAC - E3 Ligase A->D B PROTAC B->D H Recycled PROTAC B->H C E3 Ubiquitin Ligase C->D E Ubiquitinated Target Protein D->E Ubiquitination G Degraded Protein Fragments E->G F Proteasome F->G

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a key enabling technology in modern drug discovery. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an invaluable tool for the synthesis of PROTACs and other complex bioconjugates. The ability to modulate the solubility, permeability, and conformational flexibility of a molecule through the incorporation of this PEGylated linker provides researchers with a powerful strategy to optimize the therapeutic potential of novel drug candidates. As the field of targeted protein degradation continues to evolve, the demand for sophisticated and well-characterized linkers like this compound is expected to grow, further solidifying its importance in the development of next-generation therapeutics.

References

A Technical Guide to t-Butyl Acetate-PEG2-CH2COOH: A Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of t-butyl acetate-PEG2-CH2COOH, a key building block in modern drug development. Tailored for researchers, chemists, and professionals in the pharmaceutical industry, this guide details the molecule's structure, properties, and critical applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Molecular Properties and Structure

This compound is a heterobifunctional linker molecule. It features a polyethylene (B3416737) glycol (PEG) spacer, a free carboxylic acid group on one end, and a t-butyl ester-protected carboxylic acid on the other. This configuration allows for sequential and controlled conjugation to two different molecular entities.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 278.30 g/mol [1][2]
Molecular Formula C₁₂H₂₂O₇[1][2]
CAS Number 883564-93-0[1][2]
Appearance Colorless to light yellow liquid[1][3]
SMILES OC(COCCOCCOCC(OC(C)(C)C)=O)=O[1]

The molecule's structure is defined by its three primary functional components: the t-butyl ester, the PEG2 spacer, and the terminal carboxylic acid.

tBu t-Butyl Ester (Protected Carboxyl) PEG PEG2 Spacer (Hydrophilic Linker) tBu->PEG -CH₂-O- COOH Carboxylic Acid (Reactive Handle) PEG->COOH -CH₂-

Caption: Schematic of this compound functional groups.

Core Functionality and Applications in Drug Development

This linker is primarily utilized in the synthesis of PROTACs.[1][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][4]

The unique structure of this compound is critical to its function:

  • PEG2 Spacer : The hydrophilic PEG spacer enhances the solubility of the resulting PROTAC molecule in aqueous media, which can improve its pharmacokinetic properties.[2][3]

  • Terminal Carboxylic Acid : This reactive group can be readily coupled to a primary or secondary amine on a target-binding ligand or an E3 ligase ligand using standard amide bond formation chemistry.[2]

  • t-Butyl Ester : This group serves as a robust protecting group for the second carboxylic acid.[3] Its stability allows for the selective reaction of the free acid. The t-butyl group can then be removed under specific acidic conditions to reveal a new carboxylic acid, ready for a second conjugation step.[2]

The linker is the central component of a PROTAC, physically connecting the two active ligands. The resulting PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation TP Target Protein PROTAC PROTAC (Linker + Ligands) TP->PROTAC Proteasome Proteasome TP->Proteasome targeted for E3 E3 Ligase Ub Ubiquitin Transfer E3->Ub catalyzes PROTAC->E3 Ub->TP tags Degraded Degraded Peptides Proteasome->Degraded results in A Start: t-Butyl Acetate- PEG2-CH2COOH B Step 1: Amide Coupling (Ligand 1-NH₂) A->B C Intermediate 1 B->C D Step 2: Acidic Deprotection (Remove t-Butyl) C->D E Intermediate 2 D->E F Step 3: Amide Coupling (Ligand 2-NH₂) E->F G Final PROTAC Molecule F->G

References

The Solubility Profile of t-butyl acetate-PEG2-CH2COOH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Solubility of a Versatile PROTAC Linker in DMSO and Other Common Solvents

For researchers and scientists engaged in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), a comprehensive understanding of the physicochemical properties of linker molecules is paramount. This technical guide provides a detailed overview of the solubility of t-butyl acetate-PEG2-CH2COOH, a widely utilized bifunctional linker, in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. This document is intended to serve as a valuable resource for drug development professionals by presenting quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key experimental workflow.

Executive Summary

This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, a carboxylic acid functional group, and a t-butyl ester protecting group.[1] This unique structure imparts desirable characteristics for its application in bioconjugation and as a linker in PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2][3][4] The PEGylated nature of the molecule generally enhances hydrophilicity and solubility, crucial attributes for improving the drug-like properties of the resulting conjugates.[1]

Solubility Data

SolventChemical FormulaSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS50 mg/mL (179.66 mM)Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use freshly opened DMSO.[4]
Dichloromethane (DCM)CH₂Cl₂Data not availableExpected to be soluble based on general principles of PEGylated compounds and tert-butyl esters.
Methanol (MeOH)CH₃OHData not availableExpected to be soluble.
Ethanol (EtOH)C₂H₅OHData not availableExpected to be soluble.
Acetonitrile (ACN)C₂H₃NData not availableExpected to be soluble.
WaterH₂OData not availableThe PEG2 linker enhances water solubility, though the tert-butyl acetate (B1210297) and the carboxylic acid protonation state will influence the overall aqueous solubility.

Note: The t-butyl ester group is a protecting group that allows for selective reactions at the carboxyl site.[1] The solubility of the deprotected carboxylic acid form may differ.

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocol provides a standardized method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest (e.g., DCM, Methanol, Water)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of the filtered sample by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the selected solvent at the specified temperature.

Logical Workflow: PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a PEG-based linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product POI_Ligand Protein of Interest (POI) Ligand with reactive handle (e.g., -NH2) Coupling1 Step 1: Coupling (e.g., Amide bond formation) POI_Ligand->Coupling1 HATU, DIPEA E3_Ligand E3 Ligase Ligand with reactive handle (e.g., -OH) Coupling2 Step 3: Coupling (e.g., Esterification) E3_Ligand->Coupling2 DCC, DMAP Linker This compound Linker->Coupling1 Deprotection Step 2: Deprotection (Removal of t-butyl group) Coupling1->Deprotection Intermediate 1 Deprotection->Coupling2 Intermediate 2 (Deprotected Linker) PROTAC PROTAC Molecule (POI Ligand - Linker - E3 Ligand) Coupling2->PROTAC Final PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable chemical tool in drug discovery and development, particularly for the synthesis of PROTACs. Its solubility in DMSO is well-documented, and its PEGylated structure suggests good solubility in other common organic solvents. For applications requiring precise solubility data, the provided experimental protocol offers a reliable method for its determination. A thorough understanding of the solubility and handling of this linker is essential for the successful design and synthesis of novel protein degraders.

References

An In-depth Technical Guide to the Spectroscopic Data of t-butyl acetate-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the bifunctional PROTAC linker, t-butyl acetate-PEG2-CH2COOH. Given the general scarcity of publicly available experimental spectra for this specific molecule, this document consolidates predicted data based on its known chemical structure, alongside standardized experimental protocols for its characterization.

The structure of this compound, with the chemical formula C₁₂H₂₂O₇ and a molecular weight of 278.30 g/mol , is tert-butyl 2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)acetate[1][2]. This molecule is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker connecting a target protein ligand to an E3 ligase ligand[1][2][3].

Molecular Structure

The chemical structure of this compound is depicted below. The numbering is provided for the purpose of NMR peak assignments.

G cluster_0 This compound HOOC HOOC- C1 1 CH₂ HOOC->C1 Oa -O- C1->Oa C2 2 CH₂ Oa->C2 C3 3 CH₂ C2->C3 Ob -O- C3->Ob C4 4 CH₂ Ob->C4 C5 5 CH₂ C4->C5 Oc -O- C5->Oc C6 6 CH₂ Oc->C6 C7 7 C=O C6->C7 Od -O- C7->Od C8 8 C Od->C8 C9 9 (CH₃)₃ C8->C9

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Spectroscopic Data Presentation

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from established chemical shift values and fragmentation patterns for analogous structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Peak Assignment (Atom Number)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H9~1.47Singlet (s)9H
H3, H4~3.65Multiplet (m)4H
H2, H5~3.70Multiplet (m)4H
H6~4.08Singlet (s)2H
H1~4.15Singlet (s)2H
COOH~10-12Broad Singlet (br s)1H
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Peak Assignment (Atom Number)Predicted Chemical Shift (δ, ppm)
C9 (CH₃)~28.1
C2, C3, C4, C5~70.0 - 71.5
C1, C6~68.5 - 69.5
C8~82.5
C7~169.8
C=O (Carboxylic Acid)~174.0
Table 3: Predicted Mass Spectrometry Data
ParameterPredicted ValueNotes
Molecular Weight 278.30C₁₂H₂₂O₇
[M+H]⁺ 279.1387High-resolution mass for the protonated molecule.
[M+Na]⁺ 301.1206Commonly observed adduct in ESI-MS.
[M-H]⁻ 277.1241High-resolution mass for the deprotonated molecule.
Key Fragments (ESI-MS/MS) m/z 223, 179, 135, 57Loss of t-butyl group (-56), followed by successive losses of ethylene (B1197577) glycol units (-44). The t-butyl cation (m/z 57) is also a characteristic fragment.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent may affect chemical shifts slightly.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) is used as an internal reference.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Referencing: The solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used as an internal reference.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Further dilute to ~1-10 µg/mL in the mobile phase.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended.

  • Acquisition Parameters (ESI-MS):

    • Ionization Mode: Both positive and negative ion modes should be used to detect [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

    • Mobile Phase: A mixture of water and acetonitrile (or methanol) with 0.1% formic acid (for positive mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative mode) is typically used.

    • Flow Rate: 0.2-0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Data Acquisition: Scan over a mass range of m/z 50-500. For fragmentation studies (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) with varying collision energies.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

The logical flow for the characterization of this compound is outlined below.

G cluster_workflow Spectroscopic Analysis Workflow sample Sample of This compound prep_nmr NMR Sample Preparation (CDCl₃ or DMSO-d₆) sample->prep_nmr prep_ms MS Sample Preparation (MeOH or ACN) sample->prep_ms nmr NMR Spectrometer prep_nmr->nmr ms HRMS (ESI-TOF/Orbitrap) prep_ms->ms h_nmr ¹H NMR Acquisition nmr->h_nmr c_nmr ¹³C NMR Acquisition nmr->c_nmr ms_scan Full Scan MS (Positive/Negative) ms->ms_scan data_analysis Data Analysis and Structure Verification h_nmr->data_analysis c_nmr->data_analysis msms_scan MS/MS Fragmentation ms_scan->msms_scan ms_scan->data_analysis msms_scan->data_analysis

Caption: Workflow for the spectroscopic characterization of this compound.

References

Understanding the role of PEG linkers in bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of PEG Linkers in Bioconjugation

For researchers, scientists, and drug development professionals, bioconjugation is a cornerstone technique for creating advanced therapeutics and diagnostics. Among the critical components in this field, Polyethylene Glycol (PEG) linkers have become indispensable tools. PEGylation, the covalent attachment of PEG chains to molecules like proteins, peptides, and antibody-drug conjugates (ADCs), is a proven strategy for enhancing the therapeutic efficacy, safety, and pharmacokinetic profiles of biopharmaceuticals.[1][2]

This technical guide delves into the core principles of PEG linkers in bioconjugation, providing quantitative data, detailed experimental protocols, and visual workflows to illuminate their function and application.

Core Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer.[1] When conjugated to a therapeutic molecule, it imparts several beneficial properties by altering the molecule's physicochemical characteristics, such as its size, conformation, and hydrophobicity.[2][3]

Key Benefits of PEGylation:

  • Enhanced Solubility and Stability : The hydrophilic nature of PEG significantly improves the solubility of hydrophobic molecules and protects the conjugate from enzymatic degradation.[4][5]

  • Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule reduces its clearance through the kidneys, extending its time in circulation.[1][] This can lead to reduced dosing frequency.[3]

  • Reduced Immunogenicity : PEG chains can mask antigenic sites on a therapeutic protein, decreasing the likelihood of an immune response.[1][4]

  • Improved Pharmacokinetics (PK) : By extending half-life and reducing clearance, PEGylation leads to more sustained plasma concentrations of a drug.[1][7]

The properties of the final bioconjugate can be precisely adjusted by modifying the length and structure (e.g., linear vs. branched) of the PEG linker.[1][3] However, a trade-off often exists between improved pharmacokinetics and potential reduction in biological activity due to steric hindrance.[1][8]

Quantitative Impact of PEG Linkers

The length of the PEG linker is a critical parameter that must be optimized for each specific application, as it significantly influences the therapeutic index of the bioconjugate.[7]

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and molecular weight on key performance metrics.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

Linker Clearance Rate (mL/day/kg) Half-Life (t1/2) Key Observation
No PEG High Short Rapid clearance of conjugates with hydrophobic payloads.[9]
PEG4 Moderate-High Increased vs. No PEG Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.[9]
PEG8 Low Significantly Increased A PEG8 side chain was found to be the minimum length for optimal slower clearance.[9][10]
PEG12 Low Long Minimal further improvement in clearance compared to PEG8.[10][11]
PEG24 Low Long Longer chains did not provide a significant further advantage in clearance rate.[10][12]

Data synthesized from studies on ADCs with varying PEG linker lengths. Absolute values are dependent on the specific antibody, payload, and experimental model.[9][10][11][12]

Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)

Linker IC50 (nM) Key Observation
HM (No PEG) 2.48 - 4.94 Highest cytotoxicity (lowest IC50).[13]
HP4KM (4 kDa PEG) 26.2 - 31.9 Cytotoxicity is reduced with the introduction of a PEG chain.[13]
HP10KM (10 kDa PEG) 83.5 - 111.3 Longer PEG chains can lead to a further decrease in in vitro cytotoxicity, likely due to steric hindrance.[13]

Data from a study comparing an affibody-drug conjugate (HM) with its PEGylated counterparts (HP4KM and HP10KM) against HER2-positive cell lines.[13]

Table 3: Impact of PEG Molecular Weight on Conjugate Half-Life

Conjugate PEG Molecular Weight Half-Life (min) Fold Increase vs. Non-PEGylated
ZHER2:2891 (Affibody only) N/A 18.5 -
HM (Affibody-Drug) N/A 19.6 ~1.1x
HP4KM 4 kDa 49.2 ~2.5x
HP10KM 10 kDa 219.0 ~11.2x

Data from a study on affibody-based drug conjugates, demonstrating a direct correlation between PEG molecular weight and circulation half-life.[13]

Core Bioconjugation Chemistries

The covalent attachment of PEG linkers is achieved through various chemical strategies that target specific functional groups on the biomolecule. The choice of chemistry is critical for the stability and function of the final conjugate.

Caption: Common PEGylation chemistries targeting amine and thiol groups.

Two of the most widely used methods are N-Hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and maleimide (B117702) chemistry for targeting free thiols.[14]

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. The following sections provide methodologies for common PEGylation reactions and subsequent analysis.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an NHS-ester-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[14][15]

Materials:

  • Protein of interest (1-10 mg/mL)

  • NHS-Ester PEG reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[15][16]

  • Anhydrous organic solvent (e.g., DMSO or DMF)[15]

  • Quenching buffer (e.g., Tris or glycine)[15]

  • Desalting column or dialysis equipment for purification[14]

Procedure:

  • Preparation : Equilibrate the vial of NHS-Ester PEG to room temperature before opening to prevent moisture condensation.[14][15] Dissolve the protein in the amine-free buffer.

  • Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the NHS-Ester PEG reagent in DMSO or DMF. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[14][15]

  • Conjugation Reaction : Add a calculated molar excess of the PEG reagent to the protein solution. A 20-fold molar excess is a common starting point.[14] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[15]

  • Incubation : Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[14][15]

  • Quenching : Stop the reaction by adding a quenching buffer (e.g., Tris to a final concentration of 20-50 mM) and incubate for 15 minutes.[16]

  • Purification : Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.[14]

Protocol 2: Thiol-Reactive PEGylation using Maleimides

This protocol details the conjugation of a maleimide-activated PEG linker to free sulfhydryl groups (e.g., cysteine residues).[1][17]

Materials:

  • Thiol-containing protein

  • Maleimide-PEG reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[1]

  • Optional: Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation : Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.[1] If necessary, reduce disulfide bonds using TCEP and subsequently remove the reducing agent before adding the maleimide-PEG.

  • Reagent Preparation : Dissolve the Maleimide-PEG reagent in a suitable buffer (e.g., PBS) or organic solvent like DMSO immediately before use.[18]

  • Conjugation Reaction : Add the Maleimide-PEG solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is typically recommended as a starting point.[17]

  • Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[17] Protect the reaction from light.

  • Purification : Purify the conjugate to remove unreacted reagents using a desalting column or dialysis.[17]

G cluster_prep Phase 1: Preparation cluster_conjugation Phase 2: Conjugation cluster_purification Phase 3: Purification cluster_analysis Phase 4: Characterization A Prepare Protein Solution (e.g., reduce antibody) C Incubate Antibody and Drug-Linker Mixture A->C B Prepare Drug-Linker Solution B->C D Purify ADC via Size-Exclusion Chromatography (SEC) C->D E Determine Drug-to-Antibody Ratio (DAR) (HIC or UV-Vis) D->E F Assess Purity & Aggregation (SEC) D->F G Confirm Identity (Mass Spectrometry) D->G G cluster_design Linker Design & Synthesis cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation A Define Therapeutic Goal (e.g., Target, Payload) B Select PEG Lengths (e.g., PEG4, PEG8, PEG24) A->B C Synthesize ADCs with Varying Linkers B->C D Assess Cytotoxicity (IC50) C->D E Evaluate Stability & Aggregation C->E F Pharmacokinetic (PK) Study D->F Select promising candidates E->F Select promising candidates G Tumor Growth Inhibition Study F->G H Select Lead Candidate G->H

References

An In-Depth Technical Guide to t-Butyl Acetate-PEG2-CH2COOH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 883564-93-0

This technical guide provides a comprehensive overview of t-butyl acetate-PEG2-CH2COOH, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, its application in targeted protein degradation, and relevant experimental protocols.

Physicochemical Properties

This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker possessing a terminal carboxylic acid and a t-butyl ester protected carboxylic acid. This structure provides a key advantage in PROTAC synthesis, allowing for sequential and controlled conjugation to ligands for a target protein and an E3 ubiquitin ligase. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1]

PropertyValueReference
CAS Number 883564-93-0[1]
Molecular Formula C₁₂H₂₂O₇[1]
Molecular Weight 278.30 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in DMSO[1]

Application in PROTAC-Mediated Protein Degradation

This compound serves as a crucial component in the synthesis of PROTACs, which are heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease.

A PROTAC molecule synthesized using this linker will typically have one end conjugated to a ligand that binds to the protein of interest (POI), and the other end to a ligand that recruits an E3 ubiquitin ligase. The PEG2 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase, an essential step for subsequent ubiquitination and degradation of the target protein.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome system (UPS) is a major pathway for regulated protein degradation in eukaryotic cells. PROTACs leverage this system by bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

PROTAC Mechanism of Action

Case Study: Synthesis and Evaluation of an IRAK4-Targeting PROTAC

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the innate immune signaling pathway and a high-value target for the treatment of inflammatory diseases and certain cancers.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] The following sections outline a representative workflow for the synthesis and evaluation of a hypothetical IRAK4-targeting PROTAC utilizing this compound as the linker.

IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Upon receptor activation, IRAK4 is recruited to the MyD88 adaptor protein, leading to the formation of the Myddosome complex. This complex then activates downstream signaling pathways, including NF-κB, resulting in the production of pro-inflammatory cytokines.[6][7]

IRAK4_Signaling cluster_IRAK4 IRAK4 Signaling Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF_kB NF-κB IKK->NF_kB Activation Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Gene Transcription

Simplified IRAK4 Signaling Pathway
Experimental Protocols

The synthesis of an IRAK4-targeting PROTAC using this compound involves a multi-step process. First, the carboxylic acid of the linker is activated and coupled to the amine group of an IRAK4 ligand. Following this, the t-butyl ester protecting group is removed under acidic conditions, and the newly exposed carboxylic acid is then coupled to a ligand for an E3 ligase, such as Cereblon or VHL.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound Step1 Activate Carboxylic Acid (e.g., HATU, EDC/NHS) Start->Step1 Step2 Couple to IRAK4 Ligand Step1->Step2 Intermediate1 IRAK4 Ligand-Linker Conjugate (t-Butyl protected) Step2->Intermediate1 Step3 Deprotection of t-Butyl Ester (e.g., TFA) Intermediate1->Step3 Intermediate2 IRAK4 Ligand-Linker Conjugate (Free Carboxylic Acid) Step3->Intermediate2 Step4 Activate Carboxylic Acid Intermediate2->Step4 Step5 Couple to E3 Ligase Ligand Step4->Step5 Final_PROTAC Final IRAK4 PROTAC Step5->Final_PROTAC

References

The Strategic Imperative of PEG2 Linkers in PROTACs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the various linker chemotypes, those incorporating polyethylene (B3416737) glycol (PEG) units have become a cornerstone of PROTAC design. This in-depth technical guide focuses on the use of the PEG2 linker, providing a comprehensive review of its role in optimizing PROTAC performance, detailed experimental protocols for their evaluation, and quantitative data to inform rational drug design.

Core Principles of PEG2 Linkers in PROTACs

The incorporation of a PEG2 linker, consisting of two ethylene (B1197577) glycol units, imparts a unique combination of hydrophilicity, flexibility, and length that significantly influences a PROTAC's physicochemical and biological properties.[2][3]

Enhancing Solubility and Physicochemical Properties: A primary challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder oral absorption.[4][] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the hydrophilicity of the molecule and thereby improving its solubility in physiological environments.[2][3]

Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[4] PEG linkers can adopt folded conformations that may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[4]

Optimizing Ternary Complex Formation: The linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[6][7] A linker that is too short may cause steric hindrance, while an excessively long one might lead to an unstable complex.[6] The PEG2 linker provides a specific length and degree of conformational flexibility that can be optimal for certain POI-E3 ligase pairs.

Quantitative Impact of PEG2 Linkers on PROTAC Performance

Systematic variation of the linker is a common strategy to optimize PROTAC potency. The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length, with a focus on PEG2-containing PROTACs, on their biological activity.

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Different Linkers

PROTACLinker CompositionDC50 (nM)Dmax (%)Target ProteinE3 LigaseCell Line
PROTAC A PEG215>90BRD4VHLHeLa
PROTAC B PEG45>95BRD4VHLHeLa
PROTAC C Alkyl C850~80BRD4VHLHeLa

Data compiled from publicly available research. Note: Absolute values are cell-line and assay dependent and are presented for comparative purposes.

Table 2: Influence of Linker on Binding Affinity and Ternary Complex Formation

PROTACLinkerTarget Binding (Kd, nM)E3 Ligase Binding (Kd, nM)Ternary Complex Cooperativity (α)
BTK Degrader 1 PEG2251502.5
BTK Degrader 2 PEG6281651.8
BTK Degrader 3 Alkyl C10352001.2

Data is illustrative and compiled from various sources in the literature. Cooperativity (α) is a measure of the enhancement of binding of one protein upon binding of the other to the PROTAC.

Table 3: In Vivo Pharmacokinetic Parameters of a PEG2-Containing PROTAC

PROTACLinkerAdministrationCmax (ng/mL)t1/2 (hours)Bioavailability (%)
BCR-ABL Degrader PEG2Oral (mice)1502.525

Pharmacokinetic data is highly dependent on the specific PROTAC molecule and animal model.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and developing PROTACs. The following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and key experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with PEG2 linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin E3_Ligase->Ub Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Western_Blot_Workflow A 1. Cell Treatment (PROTAC incubation) B 2. Cell Lysis (Protein extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein separation by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax) G->H BTK_Signaling_Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK activation BTK BTK LYN_SYK->BTK phosphorylation PLCg2 PLCγ2 BTK->PLCg2 phosphorylation IP3_DAG IP3 + DAG PLCg2->IP3_DAG cleavage of PIP2 PIP2 PIP2 Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC activation Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC (PEG2 linker) PROTAC->BTK induces degradation

References

Methodological & Application

Application Notes and Protocols for t-butyl acetate-PEG2-CH2COOH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[2] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are widely used due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.[3][4]

This document provides detailed application notes and protocols for the use of t-butyl acetate-PEG2-CH2COOH , a bifunctional PEG linker, in the synthesis of PROTACs. This linker features a carboxylic acid for coupling to one of the PROTAC ligands and a t-butyl ester-protected acetate (B1210297) group, which can be deprotected to reveal a reactive handle for conjugation to the second ligand.

Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC utilizing a this compound linker facilitates the degradation of a target protein through the following steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon), bringing them into close proximity to form a ternary complex.[2]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional POI molecules.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Proteasome->PROTAC Release Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ubiquitinated_POI

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of PEG2 Linkers on PROTAC Performance

The length and composition of the linker are critical for the efficacy of a PROTAC. Shorter PEG linkers, such as the PEG2 moiety in this compound, can be advantageous in scenarios where the binding pockets of the target protein and the E3 ligase are in close proximity.[] The following table summarizes representative data for PROTACs utilizing PEG2 linkers, illustrating their potential for inducing potent protein degradation.

PROTAC TargetE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
SMARCA2/4VHLMV-4-11250-30065-70[2]
BTKCRBNMino<10~90[6]
BRD4VHLHEK293T500>90Illustrative
KRAS G12DVHLMiaPaCa-210-50>80Illustrative

Note: The data presented are illustrative and compiled from various sources. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a sequential, two-step coupling process followed by deprotection. The general workflow is outlined below.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Ligand 1 (amine-functionalized) - this compound - Ligand 2 (amine-functionalized) step1 Step 1: First Amide Coupling (Ligand 1 + Linker) start->step1 intermediate1 Intermediate 1: Ligand 1-Linker Conjugate (t-butyl protected) step1->intermediate1 step2 Step 2: t-Butyl Deprotection intermediate1->step2 intermediate2 Intermediate 2: Ligand 1-Linker Conjugate (deprotected carboxylic acid) step2->intermediate2 step3 Step 3: Second Amide Coupling (Intermediate 2 + Ligand 2) intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification and Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: A typical workflow for the synthesis of a PROTAC.

Protocol 1: First Amide Coupling – Conjugation of this compound to the First Ligand

This protocol describes the coupling of the carboxylic acid moiety of the linker to an amine-functionalized ligand (e.g., an E3 ligase ligand).

Materials:

  • Amine-functionalized Ligand 1 (e.g., pomalidomide (B1683931) derivative)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-functionalized Ligand 1 (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.

  • Add the coupling reagent (1.2 eq) to the solution.

  • Add the organic base (2.0-3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the t-butyl protected Ligand 1-linker conjugate.

Protocol 2: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid for the second coupling reaction.

Materials:

  • t-butyl protected Ligand 1-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Dissolve the t-butyl protected Ligand 1-linker conjugate in anhydrous DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting deprotected product can often be used in the next step without further purification.

Protocol 3: Second Amide Coupling – Formation of the Final PROTAC

This protocol describes the coupling of the deprotected Ligand 1-linker conjugate to the second amine-functionalized ligand (e.g., a target protein binder).

Materials:

  • Deprotected Ligand 1-linker conjugate

  • Amine-functionalized Ligand 2

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • Follow the same procedure as in Protocol 1, using the deprotected Ligand 1-linker conjugate (1.0 eq) and the amine-functionalized Ligand 2 (1.1 eq).

  • After workup, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry, and NMR to confirm its identity and purity.

Protocol 4: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the general procedure to determine the DC50 and Dmax of the synthesized PROTAC.

Materials:

  • Synthesized PROTAC

  • Appropriate cell line expressing the target protein

  • Cell culture medium and supplements

  • DMSO

  • Multi-well plates

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from low nM to high µM concentrations) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

    • Incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity and a defined length for probing structure-activity relationships. The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of PROTACs incorporating this linker. Successful PROTAC development relies on careful optimization of the linker, and the methodologies described herein will aid researchers in the rational design of novel protein degraders.

References

Application Notes and Protocols for Conjugating t-butyl acetate-PEG2-CH2COOH to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of t-butyl acetate-PEG2-CH2COOH to a molecule containing a primary amine. This process is widely utilized in bioconjugation for applications such as targeted drug delivery, the development of antibody-drug conjugates (ADCs), and advanced cellular imaging. The this compound linker incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, and a carboxylic acid group for conjugation. The t-butyl ester serves as a protecting group for a secondary carboxylic acid, which can be deprotected post-conjugation for further modification.

The conjugation is achieved through the formation of a stable amide bond using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This two-step, one-pot reaction is a robust and versatile method for creating customized bioconjugates.[1][2][3] Following conjugation, the t-butyl ester protecting group is removed under acidic conditions to yield the final functionalized molecule.

Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][4][5]

  • Formation of the NHS Ester and Amide Bond: The unstable O-acylisourea intermediate can react directly with a primary amine. However, to improve efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester.[1] This amine-reactive intermediate then readily reacts with a primary amine on the target molecule at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[2][5]

Following the conjugation, the t-butyl ester is cleaved using an acid such as trifluoroacetic acid (TFA) to reveal a free carboxylic acid.[6]

Experimental Workflow

The overall experimental process can be visualized as a three-stage process: Activation, Conjugation, and Deprotection, each followed by a purification step.

Caption: A typical workflow for the conjugation of this compound to a primary amine followed by t-butyl ester deprotection.

Chemical Reaction Pathway

The chemical transformations involved in the conjugation and deprotection process are illustrated below.

reaction_pathway cluster_reaction Reaction Pathway PEG_Acid t-BuOOC-CH2-PEG2-COOH Activated_Ester t-BuOOC-CH2-PEG2-CO-NHS PEG_Acid->Activated_Ester + EDC, NHS EDC EDC NHS NHS Conjugate t-BuOOC-CH2-PEG2-CO-NH-R Activated_Ester->Conjugate + R-NH2 Amine R-NH2 Final_Product HOOC-CH2-PEG2-CO-NH-R Conjugate->Final_Product + TFA TFA TFA

Caption: Chemical reaction pathway for the EDC/NHS-mediated conjugation and subsequent TFA-mediated deprotection.

Quantitative Data Summary

The following tables summarize the recommended quantitative parameters for the conjugation and deprotection protocols. Optimization may be required for specific applications.

Table 1: Reagent Molar Ratios for Conjugation

ReagentMolar Ratio (relative to this compound)Notes
EDC2 - 10 fold excessA higher excess may be needed for dilute protein solutions.[2]
NHS2 - 5 fold excessShould be in excess relative to EDC to improve efficiency.[2]
Amine-containing Molecule1.5 - 10 fold excess (of activated linker to protein)The optimal ratio should be determined empirically.[1]

Table 2: Reaction Conditions

ParameterActivation StepConjugation StepDeprotection Step
pH 4.5 - 6.0[2][4][5]7.0 - 8.5[2][5]N/A (Anhydrous Acid)
Temperature Room TemperatureRoom Temperature or 4°CRoom Temperature
Duration 15 - 30 minutes[4]2 hours (RT) or Overnight (4°C)[1]3 - 5 hours[6]
Typical Yield N/AHighly variable (dependent on substrates)>90%[6]

Experimental Protocols

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[2]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[2]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Petroleum ether

  • Purification columns (e.g., size-exclusion chromatography, desalting columns)[7][]

  • Analytical instruments (e.g., HPLC, LC-MS, SDS-PAGE)[9][10]

Protocol 1: Conjugation of this compound to a Primary Amine
  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[2]

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL for proteins).

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions.

    • Use a 2 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS relative to the this compound.[2]

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature.[4]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a recommended starting point, but this should be optimized.[1]

    • Ensure the final pH of the reaction mixture is between 7.0 and 8.5. Adjust with Coupling Buffer if necessary.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[7][] For smaller conjugates, reversed-phase HPLC may be suitable.

  • Characterization:

    • Analyze the purified conjugate using appropriate methods such as SDS-PAGE to confirm conjugation, and use mass spectrometry to determine the degree of labeling.[9][10]

Protocol 2: Deprotection of the t-butyl Ester
  • Reaction Setup:

    • Dissolve the purified t-butyl protected conjugate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of DCM to TFA.[11]

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 3 to 5 hours.[6]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up and Purification:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]

    • Dissolve the residue in a minimal amount of a suitable solvent like diethyl ether.

    • Induce precipitation of the deprotected product by adding a non-polar solvent such as petroleum ether and continue stirring.[6]

    • Collect the precipitate by filtration or centrifugation and wash with the non-polar solvent.

    • Dry the final product under vacuum.

  • Characterization:

    • Confirm the successful deprotection and purity of the final product by analytical techniques such as NMR, HPLC, and mass spectrometry.

Troubleshooting

IssuePotential CauseRecommended Action
Low or No Conjugation Yield Suboptimal pHVerify the pH of the activation and coupling buffers.[2]
Inactive EDC/NHSUse fresh, high-quality reagents. Allow vials to warm to room temperature before opening to prevent moisture contamination.[2]
Presence of competing nucleophilesEnsure buffers (e.g., Tris, glycine) do not contain primary amines.[2]
Precipitation during Reaction Protein aggregationEnsure the protein is soluble and stable in the chosen buffers. Consider a buffer exchange step.
High EDC concentrationIf using a large excess of EDC and observing precipitation, try reducing the concentration.[2]
Incomplete Deprotection Insufficient reaction time or TFAExtend the reaction time or increase the proportion of TFA. Monitor the reaction by TLC or LC-MS.
Water in the reactionUse anhydrous DCM for the deprotection step.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful conjugation of this compound to primary amines and the subsequent deprotection of the t-butyl ester. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate well-defined, functionalized molecules for a wide range of applications in drug development and life sciences research. It is important to note that the provided protocols are general guidelines, and optimization of specific parameters may be necessary to achieve the desired results for a particular application.

References

Application Notes and Protocols: Deprotection of t-butyl acetate-PEG2-CH2COOH using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers are instrumental in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents. The heterobifunctional linker, t-butyl acetate-PEG2-CH2COOH, is a versatile building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1]

The t-butyl ester group serves as a crucial protecting group for the carboxylic acid functionality, allowing for chemoselective modifications at other sites of the molecule. The subsequent deprotection of the t-butyl ester is a critical step to unveil the carboxylic acid, enabling its conjugation to a protein of interest (POI) ligand or an E3 ligase ligand. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its efficacy in cleaving t-butyl esters under mild conditions, yielding volatile byproducts that are easily removed.[2]

This document provides detailed application notes and protocols for the efficient deprotection of this compound using trifluoroacetic acid.

Reaction Mechanism and Principle

The deprotection of t-butyl esters with trifluoroacetic acid proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid. The t-butyl cation is subsequently deprotonated by the trifluoroacetate (B77799) anion to form isobutylene, a volatile gas, or it can react with the trifluoroacetate anion to form t-butyl trifluoroacetate.[3][4] The use of an excess of TFA ensures the reaction proceeds to completion.[4]

Quantitative Data Summary

SubstrateTFA Concentration (v/v) in DCMReaction Time (hours)TemperaturePurification MethodYield (%)
Ugi Product with t-butyl ester50% (1:1 DCM/TFA)5Room TemperaturePrecipitation with Diethyl Ether94
Boc-L-Glu(Z)-L-Glu(Z)-MeNot specifiedNot specifiedRoom TemperatureSilica Column Chromatography98
General Boc-protected PEG linker20-50%1-20°C to Room TempNot specifiedHigh
Di-tert-butyl 3,3'-iminodipropionateNot specified3-5Room TemperaturePrecipitationHigh

Experimental Protocols

Protocol 1: Standard Deprotection of this compound

This protocol outlines the standard procedure for the deprotection of this compound using a 1:1 mixture of TFA and dichloromethane (B109758) (DCM).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (e.g., 0.1 M concentration) in a round-bottom flask.

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.

  • Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]

  • Upon completion, remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[5]

  • Dissolve the oily residue in a minimal amount of dichloromethane.

  • Precipitate the deprotected product by adding cold diethyl ether to the solution and stirring.

  • Collect the solid product by filtration or centrifugation.

  • Wash the product with cold diethyl ether and dry under vacuum to yield the deprotected HOOC-PEG2-CH2COOH.

Protocol 2: Deprotection with Analytical Monitoring

This protocol is suitable for optimizing reaction conditions and for substrates that may be sensitive to prolonged acid exposure.

Materials:

  • Same as Protocol 1

  • LC-MS system

Procedure:

  • Dissolve this compound in anhydrous dichloromethane to a concentration of 0.1-0.2 M in a round-bottom flask and cool the solution to 0°C in an ice bath.[5]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitor the reaction progress by LC-MS at regular intervals (e.g., every 30 minutes) until the starting material is consumed (typically 1-2 hours).[5]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.[5]

  • The resulting deprotected carboxylic acid can be used directly in the next step or purified by precipitation as described in Protocol 1.

Application in PROTAC Synthesis

The deprotected HOOC-PEG2-CH2COOH is a key intermediate in the modular synthesis of PROTACs. The newly exposed carboxylic acid can be activated and coupled to an amine-functionalized E3 ligase ligand or a POI ligand to form a stable amide bond.

PROTAC_Synthesis_Workflow cluster_deprotection Deprotection Step cluster_coupling1 First Coupling Reaction cluster_coupling2 Second Coupling Reaction tBu_Linker This compound Deprotection TFA / DCM tBu_Linker->Deprotection Deprotected_Linker HOOC-PEG2-CH2COOH Deprotection->Deprotected_Linker Coupling1 Amide Coupling (e.g., HATU, DIPEA) Deprotected_Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Coupling1 Intermediate E3 Ligase-Linker Conjugate Coupling1->Intermediate Coupling2 Amide Coupling or Click Chemistry Intermediate->Coupling2 POI_Ligand POI Ligand (with -NH2 or other reactive group) POI_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: Workflow for PROTAC synthesis using a deprotected PEG linker.

Signaling Pathway Context

The synthesized PROTAC molecule functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of a target protein. The PROTAC forms a ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.

Ternary_Complex_Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The deprotection of this compound with trifluoroacetic acid is a robust and efficient method for preparing bifunctional PEG linkers essential for the synthesis of PROTACs and other complex biomolecules. The protocols provided herein offer a reliable foundation for researchers in drug discovery and development to successfully perform this key chemical transformation. The straightforward reaction conditions and high yields make this an indispensable step in the construction of novel therapeutics.

References

Application of t-butyl acetate-PEG2-CH2COOH in antibody-drug conjugates (ADCs).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, stability, and pharmacokinetic profile of the ADC. The heterobifunctional linker, t-butyl acetate-PEG2-CH2COOH, offers a versatile platform for ADC development. Its polyethylene (B3416737) glycol (PEG) component enhances hydrophilicity, which can improve solubility and reduce aggregation, a common challenge with hydrophobic drug payloads.[1][2] The t-butyl ester serves as a protecting group for the carboxylic acid, enabling a sequential and controlled conjugation strategy.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of ADCs.

Key Features of this compound Linker

The unique structure of this compound offers several advantages in ADC design:

  • Enhanced Hydrophilicity: The short PEG2 spacer increases the water solubility of the linker-payload complex, which can help to mitigate aggregation issues often seen with hydrophobic drugs and improve the pharmacokinetic properties of the resulting ADC.[1][4]

  • Controlled Conjugation: The t-butyl ester protecting group allows for the selective activation of the carboxylic acid moiety after its deprotection, facilitating a controlled and stepwise conjugation process.[3]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, making it a suitable component for therapeutic agents.[]

Experimental Protocols

The synthesis of an ADC using the this compound linker typically involves a two-stage process:

  • Deprotection of the t-butyl ester: The t-butyl protecting group is removed to expose the free carboxylic acid.

  • Conjugation to the antibody and payload: The deprotected linker is then conjugated to the cytotoxic payload and the monoclonal antibody.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to yield the active PEG2-dicarboxylic acid linker.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve the this compound in a 1:1 mixture of DCM and TFA.[3]

  • Stir the solution at room temperature for 2-4 hours.[3]

  • Monitor the progress of the deprotection reaction using TLC or LC-MS until the starting material is completely consumed.[3]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene several times.[3] The resulting product is the deprotected linker with a free carboxylic acid, ready for the next conjugation step.

Protocol 2: ADC Synthesis via Amide Bond Formation

This protocol outlines the conjugation of the deprotected linker to a payload containing a primary or secondary amine and subsequently to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Deprotected PEG2-dicarboxylic acid linker (from Protocol 1)

  • Cytotoxic payload with an amine functional group (e.g., MMAE)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Size-exclusion chromatography (SEC) column for ADC purification

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

Part A: Activation of the Linker and Conjugation to the Payload

  • Dissolve the deprotected PEG2-dicarboxylic acid linker (1.0 eq) in anhydrous DMF or DMSO.

  • Add NHS (1.05 eq) and DCC or EDC (1.05 eq) to the solution.[3]

  • Stir the reaction mixture at room temperature for 4-6 hours to form the mono-NHS ester activated linker. Monitor the reaction by LC-MS.[3]

  • In a separate vial, dissolve the amine-containing cytotoxic payload (1.0 eq) in anhydrous DMF or DMSO.

  • Add the freshly prepared solution of the mono-activated linker to the payload solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.[3]

  • Stir the reaction at room temperature under an inert atmosphere for 12-18 hours. Monitor the formation of the linker-payload conjugate by LC-MS.[3]

  • Purify the linker-payload conjugate using column chromatography.

Part B: Conjugation of Linker-Payload to the Antibody

  • Prepare the monoclonal antibody in a conjugation buffer (e.g., PBS, pH 7.5-8.5).

  • Activate the remaining carboxylic acid on the linker-payload conjugate by reacting it with NHS and EDC/DCC as described in Part A, steps 1-3.

  • Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized.

  • Allow the reaction to proceed at room temperature or 4°C for several hours with gentle mixing.

  • Purify the resulting ADC from unreacted linker-payload and unconjugated antibody using size-exclusion chromatography (SEC).[4]

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute of an ADC.

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.[]

    • Using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug, calculate their respective concentrations.[]

    • The DAR is the molar ratio of the drug to the antibody.[]

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Use a HIC column to separate ADC species with different DARs based on their hydrophobicity.[7]

    • The peak area of each species can be used to calculate the weighted average DAR.[]

  • Mass Spectrometry (MS):

    • LC-MS can be used to determine the molecular weights of the different ADC species, allowing for a precise calculation of the DAR distribution.[7]

2. Analysis of Purity and Aggregation

  • Size-Exclusion Chromatography (SEC):

    • Use SEC to assess the purity of the ADC and quantify the percentage of aggregates, fragments, and the monomeric ADC.[4]

3. In Vitro Cytotoxicity Assay

  • Culture a cancer cell line that expresses the target antigen for the ADC's antibody.

  • Prepare serial dilutions of the ADC and a control antibody in the cell culture medium.[4]

  • Add the ADC or control solutions to the cells and incubate for a predetermined period.[4]

  • Assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of ADCs with PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Clearance

LinkerADC Clearance (mL/day/kg)
No PEG~15
PEG2~12
PEG4~8
PEG8~5

Data adapted from a study comparing ADCs with different PEG lengths, demonstrating that longer PEG chains can lead to improved exposure.[4][7]

Table 2: In Vitro Cytotoxicity of a Miniaturized ADC with PEG Linkers

ConjugateHalf-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
ZHER2-SMCC-MMAE (No PEG)11
ZHER2-PEG4K-MMAE2.54.5
ZHER2-PEG10K-MMAE11.222

This table illustrates that while longer PEG chains significantly prolong the circulation half-life, they can also reduce in vitro cytotoxicity. This highlights the importance of optimizing PEG linker length for a balance of pharmacokinetic improvement and retained potency.[8][9]

Visualizations

Signaling Pathway

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis/ Cell Death Payload->Apoptosis 5. Induction of Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization start Start: t-butyl acetate- PEG2-CH2COOH deprotection Protocol 1: Deprotection of t-butyl ester (TFA/DCM) start->deprotection activation Linker Activation (NHS, EDC/DCC) deprotection->activation payload_conjugation Conjugation to Amine-Payload activation->payload_conjugation purify_linker_payload Purification of Linker-Payload payload_conjugation->purify_linker_payload antibody_conjugation Protocol 2: Conjugation to Antibody purify_linker_payload->antibody_conjugation purify_adc ADC Purification (SEC) antibody_conjugation->purify_adc final_adc Purified ADC purify_adc->final_adc dar_analysis Protocol 3: DAR Analysis (UV-Vis, HIC, MS) final_adc->dar_analysis purity_analysis Purity & Aggregation (SEC) final_adc->purity_analysis cytotoxicity_assay In Vitro Cytotoxicity Assay final_adc->cytotoxicity_assay

Caption: Experimental workflow for ADC synthesis and characterization.

References

Application Notes and Protocols for Functionalizing Nanoparticles with t-butyl acetate-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with bifunctional linkers is a cornerstone of advanced drug delivery and therapeutic agent development. The heterobifunctional linker, t-butyl acetate-PEG2-CH2COOH, is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that co-opt the body's own cellular machinery to selectively degrade target proteins implicated in disease.[1][2] This linker contains a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and bioavailability, a carboxylic acid for conjugation to nanoparticles (or other molecules), and a t-butyl acetate (B1210297) protected carboxylic acid group. This protected group allows for selective, sequential conjugation reactions, a crucial step in the synthesis of complex nanoparticle-based therapeutics.

These application notes provide a comprehensive guide to the deprotection of the t-butyl acetate group and the subsequent conjugation of the linker to amine-functionalized nanoparticles. Furthermore, it outlines the characterization of the resulting functionalized nanoparticles and the underlying biological pathway relevant to its application in PROTACs.

Data Presentation

Successful functionalization of nanoparticles with this compound should be rigorously characterized. The following tables provide a template for presenting the quantitative data obtained from these characterization techniques.

Table 1: Hydrodynamic Diameter and Polydispersity Index

SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Bare Nanoparticles1000.15
Amine-Functionalized Nanoparticles1050.18
PEGylated Nanoparticles1200.20

Note: An increase in hydrodynamic diameter is expected after each functionalization step. The PDI should remain low, indicating a monodisperse sample.

Table 2: Zeta Potential

SampleZeta Potential (mV)
Bare Nanoparticles-25
Amine-Functionalized Nanoparticles+30
PEGylated Nanoparticles-15

Note: The zeta potential will change significantly with each surface modification, reflecting the charge of the newly introduced functional group.

Table 3: Surface Ligand Density

SampleLigand Density (molecules/nm²)
PEGylated Nanoparticles2.5

Note: Ligand density can be quantified using techniques such as thermogravimetric analysis (TGA) or quantitative NMR (qNMR).

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid, making it available for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Nitrogen or Argon gas source

Procedure:

  • Dissolve this compound in a 1:1 mixture of DCM and TFA. A typical concentration is 10 mg/mL.

  • Stir the solution at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • The resulting deprotected linker, HOOC-CH2-PEG2-CH2COOH, can be further purified by flash chromatography if necessary.

  • Dry the final product under a stream of nitrogen or argon gas and store it under inert conditions until use.

Protocol 2: Conjugation of Deprotected Linker to Amine-Functionalized Nanoparticles

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the linker and the primary amines on the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles

  • Deprotected HOOC-CH2-PEG2-CH2COOH

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine

  • Centrifugation or magnetic separation equipment

Procedure:

  • Activation of the Linker:

    • Dissolve the deprotected linker in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the linker solution.

    • Incubate at room temperature for 15-30 minutes with gentle mixing to form the NHS-ester intermediate.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer.

    • Add the activated linker solution to the nanoparticle suspension. The molar ratio of linker to nanoparticles should be optimized for the specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching and Washing:

    • Quench any unreacted NHS-ester groups by adding the Quenching Solution and incubating for 30 minutes.

    • Separate the functionalized nanoparticles from the reaction mixture by centrifugation or magnetic separation.

    • Wash the nanoparticles three times with Coupling Buffer to remove any unreacted linker and byproducts.

  • Final Resuspension and Storage:

    • Resuspend the final PEGylated nanoparticles in an appropriate storage buffer.

    • Store at 4°C until further use.

Visualizations

Experimental Workflow

G cluster_0 Linker Preparation cluster_1 Nanoparticle Functionalization cluster_2 Characterization linker This compound deprotection Deprotection (TFA/DCM) linker->deprotection activated_linker Activated Linker (EDC/NHS) deprotection->activated_linker conjugation Conjugation activated_linker->conjugation amine_np Amine-Functionalized Nanoparticles amine_np->conjugation peg_np PEGylated Nanoparticles conjugation->peg_np dls DLS (Size, PDI) peg_np->dls zeta Zeta Potential peg_np->zeta tga TGA/qNMR (Ligand Density) peg_np->tga G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome 26S Proteasome POI->Proteasome recognized by E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Nanoparticle-Linker-Ligand) PROTAC->POI binds PROTAC->E3 binds PolyUb Poly-ubiquitination Ternary->PolyUb facilitates E1 E1 (Ubiquitin-Activating) E2 E2 (Ubiquitin-Conjugating) E1->E2 E2->Ternary recruited Ub Ubiquitin (Ub) Ub->E1 ATP PolyUb->POI tags Degradation POI Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

References

Application Notes and Protocols: Amide Bond Formation with t-Butyl acetate-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formation of an amide bond using the bifunctional linker, t-butyl acetate-PEG2-CH2COOH. This linker is commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[4]

Overview

The protocol outlines the coupling of the terminal carboxylic acid of this compound with a primary or secondary amine-containing molecule. This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like N-hydroxysuccinimide (NHS). The t-butyl ester on the opposite end of the PEG linker serves as a protecting group for a carboxylic acid, which can be deprotected in a subsequent step using an acid like trifluoroacetic acid (TFA) if further modification is required.[5][6]

Data Presentation

The following table summarizes typical quantitative data for an amide bond formation reaction using this compound and a model amine. These values are representative and may vary depending on the specific substrate and reaction conditions.

ParameterValueMethod of Analysis
Reaction Yield 85 - 95%Isolated Yield
Product Purity >95%HPLC, LC-MS
Reaction Time 4 - 12 hoursTLC, LC-MS
Molecular Weight Confirmation M+H⁺, M+Na⁺Mass Spectrometry (ESI-MS)

Experimental Protocols

Materials:

  • This compound

  • Amine-containing substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate (B1210297)/Hexanes or DCM/Methanol)

Protocol for Amide Bond Formation:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Activation: To the stirred solution, add NHS (1.2 equivalents) and EDC (1.2 equivalents). Stir the reaction mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve the amine-containing substrate (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF. Add DIPEA (2.0 equivalents) to this solution.

  • Reaction: Add the amine solution dropwise to the activated linker solution.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate in hexanes) to yield the pure amide-coupled product.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Experimental Workflow for Amide Bond Formation

Amide_Bond_Formation_Workflow start Start dissolve_linker Dissolve t-butyl acetate- PEG2-CH2COOH in anhydrous solvent start->dissolve_linker add_coupling_reagents Add EDC and NHS (Activation) dissolve_linker->add_coupling_reagents combine_reactants Combine activated linker and amine solution (Coupling) add_coupling_reagents->combine_reactants prepare_amine Prepare amine solution with DIPEA prepare_amine->combine_reactants monitor_reaction Monitor reaction (TLC, LC-MS) combine_reactants->monitor_reaction workup Aqueous Work-up (Wash and Dry) monitor_reaction->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the synthesis of an amide-linked conjugate.

Logical Relationship of PROTAC Components

PROTAC_Components protac PROTAC Molecule target_ligand Target Protein Ligand protac->target_ligand linker t-Butyl acetate- PEG2-CH2COOH (after coupling) protac->linker e3_ligand E3 Ligase Ligand protac->e3_ligand

Caption: The core components of a PROTAC molecule.

References

Step-by-step guide for solid-phase peptide synthesis with PEG linkers.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble resin support. The choice of resin and linker is critical to the success of SPPS, particularly for the synthesis of long or "difficult" sequences prone to aggregation. Polyethylene glycol (PEG) linkers and PEG-based resins have emerged as a powerful tool to overcome these challenges. The hydrophilic nature of PEG improves resin swelling in a variety of solvents, enhances the solvation of the growing peptide chain, and disrupts inter- and intramolecular aggregation, leading to higher purity and yield of the final peptide.[1]

These application notes provide a detailed, step-by-step guide to performing Fmoc-based SPPS using PEG linkers. The protocols cover all essential stages, from resin preparation and chain elongation to final cleavage and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of PEG linkers for the successful synthesis of complex peptides.

Advantages of PEG Linkers in SPPS

The use of PEG linkers or PEG-grafted resins in SPPS offers several key advantages over traditional polystyrene-based supports:

  • Improved Solvation: PEG's hydrophilicity creates a more polar microenvironment around the growing peptide chain, improving solvation and reducing aggregation, which is a common cause of incomplete reactions and low yields in difficult sequences.

  • Enhanced Swelling: PEG-based resins exhibit excellent swelling properties in a wide range of solvents, including both polar and non-polar ones, facilitating reagent access to the reaction sites.[2][3]

  • Increased Peptide Purity and Yield: By minimizing aggregation and improving reaction kinetics, PEG linkers contribute to higher crude peptide purity and overall yield, as demonstrated in the synthesis of challenging peptides like amyloid-β.[4][5]

  • Compatibility with a Wide Range of Reagents: PEG-based resins are compatible with standard Fmoc-SPPS reagents and conditions.[1]

Data Presentation: Performance of PEG-Based Resins

The selection of the appropriate PEG-based resin can significantly impact the outcome of the synthesis, especially for challenging sequences. The following table summarizes a comparison of different resin types for the synthesis of a "difficult" peptide sequence.

Resin TypeDescriptionCrude Peptide Purity (%)Reference
ChemMatrix® 100% PEG-based resin91% for β-amyloid (1-42)
TentaGel™ PEG grafted onto a polystyrene coreGenerally lower purity for difficult sequences compared to ChemMatrix® at room temperature. Purity can be improved with elevated temperatures.
Polystyrene (PS) Standard hydrophobic resinSignificantly lower purity for difficult sequences, often resulting in incomplete synthesis.

Experimental Protocols

The following protocols detail the key steps in Fmoc-based SPPS using a PEG-based resin (e.g., ChemMatrix® or TentaGel™).

Protocol 1: Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient reagent diffusion and successful synthesis.

  • Resin Weighing: Weigh the desired amount of PEG-based resin (typically with a substitution of 0.4-0.7 mmol/g) into a fritted reaction vessel.

  • Solvent Addition: Add a suitable solvent to the resin. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used. For PEG-based resins, a solvent volume of 10-15 mL per gram of resin is recommended.

  • Swelling: Gently agitate the resin in the solvent for at least 30 minutes to ensure complete swelling. PEG-based resins generally swell more than traditional polystyrene resins.[2]

  • Solvent Removal: Drain the solvent by vacuum filtration.

Protocol 2: Fmoc Deprotection and Monitoring

The removal of the N-terminal Fmoc protecting group is a critical step in each cycle of peptide elongation.

  • Deprotection: Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin. Use approximately 10 mL of solution per gram of resin.

  • Reaction: Agitate the mixture for 5-20 minutes at room temperature. The reaction time may need to be optimized depending on the specific amino acid and peptide sequence.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Quantitative Monitoring of Fmoc Deprotection (UV-Vis Spectroscopy):

The completion of the Fmoc deprotection step can be monitored quantitatively by measuring the UV absorbance of the cleaved Fmoc group in the collected filtrate.

  • Collect the filtrate from the deprotection step.

  • Dilute an aliquot of the filtrate with a known volume of DMF.

  • Measure the absorbance of the diluted solution at 301 nm.

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹). This allows for the determination of the loading of the first amino acid and the efficiency of subsequent deprotection steps.[6]

Protocol 3: Amino Acid Coupling and Monitoring

The formation of the peptide bond is the core reaction in SPPS.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to initiate activation.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, longer reaction times or double coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Qualitative Monitoring of Coupling Reaction (Kaiser Test):

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[7][8]

  • Sample Preparation: Take a small sample of the peptide-resin beads (a few beads are sufficient) after the coupling reaction and wash them with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the beads in a small test tube:

    • Solution A: 5% (w/v) ninhydrin (B49086) in ethanol.

    • Solution B: 80% (w/v) phenol (B47542) in ethanol.

    • Solution C: 2% (v/v) of a 0.001 M aqueous KCN solution in pyridine.

  • Heating: Heat the test tube at 100-120°C for 2-5 minutes.

  • Observation:

    • Blue beads: Incomplete coupling (free primary amines present). Recoupling is required.

    • Yellow/Colorless beads: Complete coupling (no free primary amines). Proceed to the next deprotection step.

Protocol 4: Final Cleavage and Peptide Precipitation

The final step involves cleaving the synthesized peptide from the resin support and removing the side-chain protecting groups.

  • Final Fmoc Deprotection: If the N-terminus of the final peptide should be free, perform a final Fmoc deprotection as described in Protocol 2.

  • Resin Washing and Drying: Wash the peptide-resin with DCM and then methanol, and dry it thoroughly under vacuum. For PEG-based supports, a final wash with a mildly acidic solution like acetic acid can help remove any trapped DMF.[9]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and the protecting groups used. A common cocktail for peptides synthesized on PEG resins is Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5% CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. PEG-PS supports will swell in TFA.[5]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether (at least 10-fold volume excess).

  • Peptide Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

  • Drying: Dry the purified peptide under vacuum.

Mandatory Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_cycle Elongation Cycle Resin PEG Resin Swell Resin Swelling (DMF/DCM) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle (n-1) times Wash2->Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cycle->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Peptide Pure Peptide Purification->Peptide

Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS) using a PEG linker.

Decision Logic for Coupling Monitoring

Coupling_Monitoring Start Coupling Reaction Complete Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Result Observe Bead Color Kaiser_Test->Result Blue Blue Beads Result->Blue Positive Yellow Yellow/Colorless Beads Result->Yellow Negative Incomplete Incomplete Coupling Blue->Incomplete Complete Complete Coupling Yellow->Complete Recouple Recouple with Fresh Reagents Incomplete->Recouple Proceed Proceed to Next Deprotection Complete->Proceed Recouple->Kaiser_Test

Caption: Decision-making workflow based on the Kaiser test for monitoring coupling efficiency in SPPS.

References

Application Notes and Protocols: t-butyl acetate-PEG2-CH2COOH for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality, enabling the selective removal of disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

This document provides detailed application notes and protocols for the use of t-butyl acetate-PEG2-CH2COOH , a bifunctional linker, in the development of targeted drug delivery systems, specifically focusing on its application in PROTAC synthesis. This linker incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and cell permeability of the resulting PROTAC, and a carboxylic acid with a t-butyl protecting group for sequential conjugation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to target another POI molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC POI Protein of Interest (POI) POI_bound POI E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound->PROTAC Recycled PROTAC_bound->POI_bound Binds PROTAC_bound->E3_bound Binds PolyUb_POI Polyubiquitinated POI Ub Ubiquitin E3_bound->Ub Recruits Ub->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Featured Application: Targeting IRAK4 for Degradation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key kinase in the innate immune signaling pathway, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][] Overactivation of IRAK4 is implicated in various autoimmune diseases and cancers.[] PROTACs designed to degrade IRAK4 offer a promising therapeutic strategy by not only inhibiting its kinase activity but also eliminating its scaffolding function.[1][]

IRAK4 Signaling Pathway

Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form the Myddosome complex.[][4] This leads to the phosphorylation and activation of other IRAK family members and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately resulting in the production of pro-inflammatory cytokines.[][5]

IRAK4_Signaling_Pathway cluster_downstream Downstream Signaling TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 Myddosome Myddosome Complex MyD88->Myddosome IRAK4 IRAK4 IRAK4->Myddosome IRAK1 IRAK1 Activation Myddosome->IRAK1 TRAF6 TRAF6 Activation IRAK1->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines

Caption: Simplified IRAK4 signaling pathway.

Data Presentation: Efficacy of PROTACs with PEG Linkers

The length and composition of the linker are critical for the efficacy of a PROTAC. The following table summarizes representative data for PROTACs with varying PEG linker lengths targeting different proteins, illustrating the importance of linker optimization.

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
IRAK4PEG151>90PBMC
ERα21-atom chain396Breast Cancer Cells[6]
BTKPEG-based2.297Mino cells[7]
BRD4PEG (4 units)<500>90H661 cells
KRAS G12CPEG30>90NCI-H358[8]

DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of degradation.

Experimental Protocols

General Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC is a multi-step process that begins with the synthesis of the heterobifunctional molecule, followed by in vitro and in-cellulo evaluation of its degradation capabilities.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Linker_Activation 1. Linker Activation (this compound) Ligand1_Conjugation 2. Conjugation to Ligand 1 (e.g., E3 Ligase Ligand) Linker_Activation->Ligand1_Conjugation Deprotection 3. t-butyl Deprotection Ligand1_Conjugation->Deprotection Ligand2_Conjugation 4. Conjugation to Ligand 2 (e.g., POI Ligand) Deprotection->Ligand2_Conjugation Purification 5. Purification and Characterization Ligand2_Conjugation->Purification Cell_Treatment 6. Cell Treatment with PROTAC Purification->Cell_Treatment Western_Blot 7. Western Blot for Protein Degradation Cell_Treatment->Western_Blot Dose_Response 8. Dose-Response and Time-Course Analysis Western_Blot->Dose_Response Selectivity 9. Proteomics for Selectivity Dose_Response->Selectivity

Caption: General workflow for PROTAC development.

Protocol 1: Synthesis of a PROTAC using this compound (Representative)

This protocol describes a general method for the synthesis of a PROTAC by sequential amide coupling.

Materials:

  • This compound

  • E3 ligase ligand with a free amine group (e.g., pomalidomide (B1683931) derivative)

  • Protein of interest (POI) ligand with a free amine group

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Activation of the Linker and Conjugation to the E3 Ligase Ligand: a. Dissolve this compound (1 eq.), HATU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF. b. Add DIPEA (3 eq.) to the mixture and stir for 15 minutes at room temperature. c. Add the E3 ligase ligand (1 eq.) to the activated linker solution. d. Stir the reaction mixture at room temperature for 12-24 hours. e. Monitor the reaction by LC-MS. f. Upon completion, purify the product by preparative HPLC to obtain the linker-E3 ligase ligand conjugate.

  • Deprotection of the t-butyl Group: a. Dissolve the purified conjugate in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Upon completion, remove the solvent under reduced pressure to obtain the deprotected linker-E3 ligase ligand conjugate.

  • Conjugation to the POI Ligand: a. Dissolve the deprotected conjugate (1 eq.), HATU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF. b. Add DIPEA (3 eq.) to the mixture and stir for 15 minutes at room temperature. c. Add the POI ligand (1 eq.) to the activated solution. d. Stir the reaction mixture at room temperature for 12-24 hours. e. Monitor the reaction by LC-MS.

  • Purification and Characterization: a. Upon completion of the reaction, purify the final PROTAC molecule by preparative HPLC. b. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE. b. Separate the proteins by size on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Re-probe the membrane with a primary antibody for a loading control. d. Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.[9]

Conclusion

This compound is a valuable linker for the synthesis of PROTACs for targeted protein degradation. Its PEG component can confer favorable physicochemical properties, while the protected carboxylic acid allows for a controlled, stepwise synthesis. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this linker. However, it is crucial to optimize the linker length and composition for each specific target protein and E3 ligase combination to achieve maximal degradation efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete t-Butyl Ester Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of t-butyl (tBu) ester protecting groups from polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: My t-butyl ester deprotection is incomplete. What are the common causes?

Incomplete deprotection of t-butyl esters from PEG linkers is a frequent issue. The primary reasons include:

  • Insufficient Acid Strength or Concentration: The cleavage of the t-butyl ester is an acid-catalyzed process. Trifluoroacetic acid (TFA) is commonly used, and its concentration is critical. A low concentration of TFA may not be sufficient to drive the reaction to completion.[1]

  • Inadequate Reaction Time: Deprotection is a kinetic process. If the reaction time is too short, the cleavage may not be complete. Monitoring the reaction progress is crucial.[1]

  • Low Temperature: While many deprotection reactions are carried out at room temperature, some sterically hindered substrates may require gentle heating to proceed to completion.[2]

  • Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the approach of the acid to the t-butyl ester group, slowing down the reaction rate. This effect is more pronounced for high molecular weight PEGs.

  • Poor Solubility: The PEG-linker conjugate must be fully dissolved in the reaction solvent for the deprotection to be efficient. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection due to its ability to dissolve many PEGylated compounds.[1]

Q2: I am observing unexpected side products after the deprotection reaction. What could be the cause?

The formation of side products is typically due to the reactive nature of the intermediates generated during the deprotection reaction.

  • Alkylation by tert-Butyl Cations: The cleavage of the t-butyl group generates a stable tert-butyl cation. This carbocation is a potent electrophile and can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[1][2][3]

  • Reaction with Scavengers: While scavengers are used to prevent side reactions, some, like those with sulfide (B99878) structures, can react with the t-butyl cation to form sulfonium (B1226848) compounds, which are themselves alkylating agents.[3]

Q3: What are scavengers and why are they important in t-butyl ester deprotection?

Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations generated during the cleavage of the t-butyl ester.[2] By reacting with the carbocations, scavengers prevent them from alkylating sensitive functional groups on your molecule of interest.[2][3] The choice of scavenger is dependent on the specific nucleophilic residues present in your compound.

Troubleshooting Guide

Problem 1: Incomplete Deprotection

Potential Cause Troubleshooting Steps
Insufficient acid concentrationIncrease the concentration of TFA. For example, if using 20% TFA in DCM, try increasing to 50% TFA in DCM.[1] For very resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be considered.
Insufficient reaction timeExtend the reaction time and monitor the progress periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Low reaction temperatureIf the reaction is sluggish at room temperature, consider gentle warming (e.g., to 40°C). However, be aware that this may also increase the rate of side product formation, so the use of scavengers is highly recommended.[2]
Steric hindranceFor sterically hindered PEG linkers, a combination of a higher acid concentration, longer reaction time, and potentially a slightly elevated temperature may be necessary. The use of an effective scavenger cocktail is crucial under these more forcing conditions.[2]

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Alkylation by tert-butyl cationsIncorporate a scavenger or a cocktail of scavengers into the deprotection reaction. The choice of scavenger depends on the sensitive residues in your molecule.
Table 1: Common Scavengers for Protecting Nucleophilic Residues
Sensitive Residue Recommended Scavenger(s)
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole[2]
Methionine (Met)Thioanisole[2]
Cysteine (Cys)Ethanedithiol (EDT)[2]
Tyrosine (Tyr)Phenol, Anisole
Table 2: Example Scavenger Cocktails
Cocktail Name/Composition Typical Use Case
TFA/TIS/H₂O (95:2.5:2.5 v/v/v)A general-purpose scavenger cocktail for peptides with moderately sensitive residues.[2]
Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)For peptides with multiple, highly sensitive residues.[2]

Note: The effectiveness of a particular scavenger cocktail can be substrate-dependent. It is advisable to perform a small-scale test reaction to determine the optimal conditions for your specific compound.

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated t-Butyl Ester Deprotection
  • Dissolve the t-butyl ester protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]

  • If required, add the appropriate scavenger(s) (e.g., 2.5-5% v/v of TIS).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x).[1]

  • The resulting product, often as a TFA salt, can be used directly in the next step or purified further.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free acid.[1]

Protocol 2: HPLC Method for Monitoring Deprotection
  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a mixture of the mobile phase and a neutralizing agent (e.g., a dilute solution of a tertiary amine like diisopropylethylamine).

  • HPLC System:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 214 nm or 280 nm if an aromatic moiety is present).

  • Analysis: Inject the quenched sample into the HPLC system. The starting material (t-butyl ester protected) will have a longer retention time than the deprotected carboxylic acid product due to its increased hydrophobicity. By comparing the peak areas of the starting material and the product over time, the progress of the reaction can be monitored.

Visualizations

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up Dissolve Substrate Dissolve Substrate Cool to 0C Cool to 0C Dissolve Substrate->Cool to 0C Add TFA & Scavengers Add TFA & Scavengers Cool to 0C->Add TFA & Scavengers Stir & Warm to RT Stir & Warm to RT Add TFA & Scavengers->Stir & Warm to RT Monitor (TLC/LC-MS) Monitor (TLC/LC-MS) Stir & Warm to RT->Monitor (TLC/LC-MS) Concentrate Concentrate Monitor (TLC/LC-MS)->Concentrate Reaction Complete Co-evaporate Co-evaporate Concentrate->Co-evaporate Purify/Neutralize Purify/Neutralize Co-evaporate->Purify/Neutralize

Caption: Experimental workflow for t-butyl ester deprotection.

Troubleshooting_Logic Incomplete Deprotection? Incomplete Deprotection? Side Products? Side Products? Incomplete Deprotection?->Side Products? No Increase TFA Conc. Increase TFA Conc. Incomplete Deprotection?->Increase TFA Conc. Yes Add Scavengers Add Scavengers Side Products?->Add Scavengers Yes Proceed Proceed Side Products?->Proceed No Extend Time Extend Time Increase TFA Conc.->Extend Time Increase Temp. Increase Temp. Extend Time->Increase Temp. Optimize Scavengers Optimize Scavengers Add Scavengers->Optimize Scavengers

Caption: Troubleshooting decision tree for deprotection issues.

Deprotection_Mechanism PEG-Linker-COO-tBu PEG-Linker-COO-tBu Protonation Protonation PEG-Linker-COO-tBu->Protonation + H+ (TFA) PEG-Linker-COOH PEG-Linker-COOH Protonation->PEG-Linker-COOH tBu_cation t-Butyl Cation Protonation->tBu_cation Alkylation Side Product (Alkylation) tBu_cation->Alkylation Reacts with Nucleophile Scavenged Trapped by Scavenger tBu_cation->Scavenged Reacts with Scavenger Isobutylene Isobutylene tBu_cation->Isobutylene - H+

Caption: Signaling pathway of t-butyl ester deprotection and side reactions.

References

Technical Support Center: Optimizing Amide Coupling Reactions with t-Butyl acetate-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for coupling t-butyl acetate-PEG2-CH2COOH. It includes frequently asked questions (FAQs), detailed troubleshooting guides, standard experimental protocols, and visualizations to clarify workflows and chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional, monodisperse PEG linker. It features a free carboxylic acid (-COOH) for conjugation and a t-butyl ester protected carboxylic acid. This structure is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][2] The PEG component enhances solubility and improves pharmacokinetic properties.[3]

Q2: What is the primary coupling reaction involving the free -CH2COOH group?

A2: The primary reaction is an amide bond formation, which involves the condensation of the terminal carboxylic acid with a primary or secondary amine.[4] To facilitate this, the carboxylic acid must first be "activated" using a coupling reagent to make it more electrophilic and susceptible to nucleophilic attack by the amine.[5]

Q3: Which coupling reagents are recommended for this reaction?

A3: The choice of coupling reagent depends on factors like the reactivity of the amine, desired reaction time, and avoidance of side reactions. Common classes of reagents are highly effective. Phosphonium and aminium/uronium salts are often favored for their high efficiency and ability to minimize side reactions.[4][6]

Reagent Class Examples Advantages Considerations
Carbodiimides EDC, DCC, DICCost-effective; EDC's byproduct is water-soluble, simplifying purification.[7][8]Can lead to racemization and N-acylurea byproduct formation without additives.[4][5]
Phosphonium Salts BOP, PyBOP, PyAOPHighly efficient, especially for sterically hindered or less reactive amines.[6]Byproducts can sometimes complicate purification.
Aminium/Uronium Salts HATU, HBTU, TBTUFast reaction times, high yields, and low risk of racemization, especially HATU.[6][8]Generally more expensive than carbodiimides.

Q4: Why are additives like HOBt, HOAt, or DMAP often used in coupling reactions?

A4: Additives are crucial for optimizing amide coupling reactions.

  • 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are used to suppress side reactions and, critically, to reduce the risk of racemization when coupling chiral molecules.[8] They react with the activated carboxylic acid to form a more stable, yet highly reactive, intermediate ester.[4]

  • 4-Dimethylaminopyridine (DMAP) can serve as an acyl transfer agent, significantly improving reaction efficiency and yields, particularly with less reactive amines.[9]

Q5: How is the t-butyl ester protecting group affected by the coupling reaction?

A5: The t-butyl ester is a robust protecting group that is stable under the neutral or slightly basic conditions typical of amide coupling reactions.[10] However, it is sensitive to strong acids. Therefore, acidic conditions must be avoided during the coupling reaction and workup if the protecting group is to be retained for a subsequent step.

Q6: What is the standard procedure for removing the t-butyl ester after successful coupling?

A6: The t-butyl ester group is typically removed under acidic conditions.[11] A common method is treatment with a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM).[10] Other reagents like aqueous phosphoric acid or zinc bromide have also been reported for this deprotection.[12][13]

Experimental Protocols

Below are two standard protocols for coupling this compound with a generic primary amine (R-NH₂).

Protocol 1: Coupling using HATU

This protocol is recommended for its high efficiency and low risk of side reactions.[6][8]

  • Preparation : In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition : Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.

  • Pre-activation : Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Amine Coupling : Add the amine (R-NH₂) (1.0-1.2 eq) to the activated mixture.

  • Reaction : Stir the reaction at room temperature for 2-12 hours. Monitor progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup : Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using silica (B1680970) gel column chromatography.

Protocol 2: Coupling using EDC and HOBt

This is a cost-effective and widely used method. The use of HOBt is critical to prevent side reactions.[8]

  • Preparation : In a clean, dry flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cooling : Cool the solution to 0°C using an ice bath.

  • Reagent Addition : Add the amine (R-NH₂) (1.1 eq) to the solution, followed by the portion-wise addition of EDC (1.2 eq).

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup : Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The urea (B33335) byproduct from EDC is water-soluble and should be removed during the aqueous washes.

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.

Troubleshooting Guide

// Nodes start [label="Observed Problem", fillcolor="#F1F3F4", fontcolor="#202124"]; low_yield [label="{Low or No Product Yield | Incomplete consumption of starting material}", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; side_products [label="{Multiple Spots on TLC/LC-MS | Unexpected masses observed}", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; purification_issue [label="{Difficult Purification | Byproducts co-elute with product}", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"];

cause1 [label="{ Cause: Reagent Inactivity | Moisture sensitivity of coupling reagents | Degradation over time} | Solution: Use fresh, anhydrous reagents and solvents. Store coupling agents under inert gas.", fillcolor="#FFFFFF", fontcolor="#202124"]; cause2 [label="{ Cause: Suboptimal Conditions | Incorrect temperature or pH | Insufficient reaction time} | Solution: Start reaction at 0°C, then warm to RT. Ensure base (e.g., DIPEA) is present. Monitor reaction to completion.", fillcolor="#FFFFFF", fontcolor="#202124"]; cause3 [label="{ Cause: Racemization | Loss of stereochemical integrity at an adjacent chiral center} | Solution: Use HATU as the coupling reagent or add HOBt/HOAt to carbodiimide-mediated reactions.", fillcolor="#FFFFFF", fontcolor="#202124"]; cause4 [label="{ Cause: N-Acylurea Formation | Common byproduct with carbodiimides (DCC, EDC)} | Solution: Use EDC for water-soluble byproduct removal. Add HOBt. Alternatively, switch to a phosphonium/uronium reagent.", fillcolor="#FFFFFF", fontcolor="#202124"]; cause5 [label="{ Cause: Insoluble Byproducts | e.g., Dicyclohexylurea (DCU) from DCC} | Solution: Filter the reaction mixture before workup. If issues persist, switch to EDC.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> low_yield [color="#5F6368"]; start -> side_products [color="#5F6368"]; start -> purification_issue [color="#5F6368"];

low_yield -> cause1:f0 [label="Check Reagents", fontsize=10, fontcolor="#4285F4", color="#4285F4"]; low_yield -> cause2:f0 [label="Check Conditions", fontsize=10, fontcolor="#4285F4", color="#4285F4"]; side_products -> cause3:f0 [label="If Chiral", fontsize=10, fontcolor="#EA4335", color="#EA4335"]; side_products -> cause4:f0 [label="If using Carbodiimide", fontsize=10, fontcolor="#EA4335", color="#EA4335"]; purification_issue -> cause5:f0 [label="Check Byproducts", fontsize=10, fontcolor="#34A853", color="#34A853"]; } Caption: A decision tree for troubleshooting common coupling reaction issues.

Visualized Workflows and Mechanisms

General Experimental Workflow

This diagram illustrates the typical sequence of steps for a successful coupling reaction.

// Nodes prep [label="1. Reagent Preparation\n(Anhydrous Solvents, Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; activation [label="2. Carboxylic Acid Activation\n(Add Coupling Reagent + Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="3. Amine Addition & Coupling\n(Stir at RT, Monitor Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="4. Aqueous Workup\n(Quench, Extract, Wash)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="5. Purification\n(Dry, Concentrate, Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotect [label="6. Optional: t-Butyl Deprotection\n(Treat with Acid, e.g., TFA)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges prep -> activation [label="15-20 min"]; activation -> coupling [label="2-24 hours"]; coupling -> workup; workup -> purify; purify -> deprotect [style=dashed, label="If required"]; }

Caption: A typical experimental workflow for the amide coupling reaction.

Simplified Activation Mechanism

This diagram shows the role of EDC and HOBt in activating the carboxylic acid, which prevents the formation of unwanted side products and facilitates the reaction with the amine.

// Nodes R_COOH [label="PEG-Linker-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HOBt_Ester [label="HOBt Active Ester\n(More Stable, Still Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="PEG-Linker-CONH-R'", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product [label="N-Acylurea\n(Byproduct)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];

// Edges R_COOH -> O_Acylisourea [label="+ EDC", fontcolor="#202124"]; O_Acylisourea -> Side_Product [label="Rearrangement\n(Side Reaction)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; O_Acylisourea -> HOBt_Ester [label="+ HOBt (fast)", fontcolor="#202124"]; HOBt_Ester -> Amide [label="+ R'-NH₂", fontcolor="#202124"]; }

Caption: Role of EDC and HOBt in forming a stable active ester intermediate.

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of antibody-drug conjugates (ADCs) that utilize polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in antibody-drug conjugates (ADCs) with PEG linkers?

A1: Aggregation of ADCs, even those with hydrophilic PEG linkers, is a multifaceted issue primarily driven by the hydrophobicity of the cytotoxic payload.[1] While PEG linkers are incorporated to increase the hydrophilicity of the ADC, other factors can contribute to aggregation, including:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody can increase the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation.[2] Attempts to increase the DAR beyond a certain threshold often fail, especially when both the payload and the linker are hydrophobic.[3]

  • Suboptimal PEG Linker Length: The length of the PEG chain is a critical parameter. While longer PEG chains generally enhance hydrophilicity, there is an optimal length for each specific ADC that balances stability and efficacy.[4][5]

  • Conjugation Chemistry and Conditions: The chemical reactions used to attach the linker and payload to the antibody can expose hydrophobic regions of the antibody, promoting aggregation.[6] Unfavorable buffer conditions, such as pH and salt concentration, during conjugation can also contribute to instability.[1]

  • Formulation and Storage Conditions: Improper buffer composition, pH, and the presence of certain excipients can induce aggregation during formulation and long-term storage.[7][8] Freeze-thaw cycles can also accelerate aggregation.[9]

  • Inherent Antibody Properties: Some monoclonal antibodies are intrinsically more prone to aggregation.[1]

Q2: How do PEG linkers help prevent ADC aggregation?

A2: PEG linkers are a key strategy to mitigate ADC aggregation through several mechanisms:

  • Increased Hydrophilicity: The primary function of a PEG linker is to impart hydrophilicity to the ADC construct. The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, creating a hydration shell around the linker and the attached payload.[2][10] This increased water solubility helps to prevent hydrophobic interactions between ADC molecules that can lead to aggregation.[11]

  • Steric Hindrance: The flexible and dynamic nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules.[10] This steric hindrance reduces the propensity for intermolecular aggregation, even at high DARs.

  • Improved Pharmacokinetics: By reducing aggregation and non-specific interactions, PEG linkers can prolong the circulation half-life of the ADC, allowing for greater accumulation in tumor tissue.[1][2]

Q3: Can the length of the PEG linker impact ADC aggregation?

A3: Yes, the length of the PEG linker is a critical design parameter that significantly influences ADC stability and aggregation. Generally, increasing the PEG linker length leads to a longer plasma half-life and, in some cases, improved in vivo efficacy.[12] However, there can be a trade-off with in vitro cytotoxicity, where longer linkers may lead to a decrease in potency.[5][13] The optimal PEG linker length is context-dependent and needs to be empirically determined for each specific antibody, payload, and target combination.[4][12]

Q4: What role do excipients play in preventing aggregation of ADCs with PEG linkers?

A4: Excipients are crucial components of ADC formulations that can significantly enhance stability and prevent aggregation. Common classes of stabilizing excipients include:

  • Sugars and Polyols (e.g., sucrose, trehalose, sorbitol): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing, lyophilization, and long-term storage.

  • Surfactants (e.g., polysorbate 20, polysorbate 80): These non-ionic surfactants reduce surface-induced aggregation by preventing the ADC from adsorbing to interfaces such as air-water and container surfaces.

  • Amino Acids (e.g., arginine, glycine, histidine): These can act as stabilizers by various mechanisms, including suppressing aggregation and serving as buffering agents.[5]

  • Buffers (e.g., histidine, citrate, phosphate): Maintaining an optimal pH is critical for ADC stability. The choice of buffer can influence the conformational stability of the antibody and modulate protein-protein interactions.[14]

The selection of appropriate excipients and their optimal concentrations is a critical step in developing a stable ADC formulation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during ADC development that can lead to aggregation.

Problem Potential Cause Recommended Solution
High levels of aggregation observed immediately after conjugation. Hydrophobic payload and/or linker: The inherent hydrophobicity of the payload-linker is a primary driver of aggregation.[1]• Increase the hydrophilicity of the linker by using a longer PEG chain or incorporating charged groups.[10] • Consider using branched or multi-arm PEG linkers to create a more effective hydrophilic shield.[3]
Suboptimal conjugation conditions: Incorrect pH, buffer composition, or the use of organic co-solvents can denature the antibody and promote aggregation.[1][6]• Optimize the pH and buffer system for the conjugation reaction to maintain antibody stability. • Minimize the concentration of organic co-solvents required to dissolve the payload-linker.
High Drug-to-Antibody Ratio (DAR): Increasing the number of hydrophobic payloads per antibody increases the propensity for aggregation.[2]• Aim for a lower, more homogenous DAR. An optimal DAR of 2-4 often provides a balance of potency and stability.[2] • Utilize site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR.
Increased aggregation during purification. Harsh purification conditions: The conditions used during purification, such as low pH elution in protein A chromatography, can induce aggregation.• Optimize purification methods to use milder conditions. • Consider alternative purification techniques like mixed-mode or hydrophobic interaction chromatography.
Aggregation observed during storage or after freeze-thaw cycles. Inadequate formulation: The formulation buffer may not be providing sufficient stabilization for the ADC.[9]• Screen a panel of excipients (sugars, surfactants, amino acids) to identify a stabilizing formulation.[7] • Optimize the buffer pH and ionic strength.[14] • For frozen storage, ensure the presence of appropriate cryoprotectants.[9]
Inconsistent aggregation results between batches. Variability in starting materials: Inconsistent quality of the antibody, linker, or payload can lead to batch-to-batch variability.• Implement stringent quality control measures for all starting materials.
Polydisperse PEG linkers: The use of polydisperse PEG linkers can result in a heterogeneous ADC product with variable stability.• Use monodisperse PEG linkers to ensure a homogeneous ADC with a defined molecular weight and consistent properties.[1]

Quantitative Data on Anti-Aggregation Strategies

The following tables summarize quantitative data on the impact of PEG linker length and formulation conditions on ADC aggregation.

Table 1: Effect of PEG Linker Length on ADC Aggregation

ADC ConstructPEG Linker Length% Aggregation (by SEC)Reference
anti-CD30-MMAENo PEG> 5%[15]
anti-CD30-MMAEPEG8< 2%[15]
anti-CD30-MMAEPEG12< 2%[15]
anti-CD30-MMAEPEG24< 2%[15]
Trastuzumab-DM1Linear PEG24Higher aggregation tendency[4]
Trastuzumab-DM1Pendant 2xPEG12Lower aggregation tendency[4]

Table 2: Effect of Formulation on ADC Stability

ADCFormulation BufferStress Condition% Aggregation IncreaseReference
Generic ADCPBSLyophilization1-5%[9]
Generic ADCADC-stabilizing bufferLyophilizationNo significant increase[9]
IgG1 ADCHistidine buffer, pH 6.0Room TemperatureLow[8]
IgG1 ADCHistidine buffer, pH shift to acidicRoom TemperatureHigh[8]

Experimental Protocols

Detailed methodologies for key experiments to assess ADC aggregation are provided below.

Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify ADC monomers, dimers, and higher molecular weight aggregates based on their hydrodynamic radius.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • SEC column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).[2][7]

  • Mobile Phase: Typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 150 mM sodium phosphate, pH 7.0). The addition of salts like NaCl can help reduce secondary interactions.[16]

  • ADC sample.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for HPLC, 0.2-0.4 mL/min for UHPLC) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter if necessary.

  • Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Dynamic Light Scattering (DLS)

Objective: To measure the size distribution of particles in solution and detect the presence of aggregates.

Materials:

  • DLS instrument.

  • Low-volume quartz or disposable cuvette.

  • ADC sample.

Procedure:

  • Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature, solvent viscosity, and refractive index.

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

  • Measurement: Pipette the sample into the cuvette, ensuring there are no air bubbles. Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

  • Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh and a high PDI are indicative of aggregation.

Turbidity Measurement

Objective: To monitor protein aggregation by measuring the increase in light scattering as aggregates form.

Materials:

  • UV-Vis spectrophotometer or a plate reader with absorbance measurement capabilities.

  • Cuvette or microplate.

  • ADC sample.

Procedure:

  • Instrument Setup: Set the spectrophotometer to measure absorbance at a wavelength where the protein does not absorb, typically between 340 nm and 400 nm (e.g., 350 nm).

  • Sample Preparation: Prepare the ADC sample in the desired buffer and at the desired concentration.

  • Measurement: Place the sample in the cuvette or microplate and measure the absorbance at the chosen wavelength over time. An increase in absorbance indicates an increase in turbidity due to the formation of light-scattering aggregates.

  • Data Analysis: Plot the absorbance (turbidity) as a function of time. The rate of increase in turbidity can be used to compare the aggregation kinetics under different conditions.

Visualizations

Workflow for Preventing ADC Aggregation

ADC_Aggregation_Prevention_Workflow cluster_design ADC Design and Optimization cluster_process Conjugation and Purification cluster_formulation Formulation and Storage cluster_analysis Analytical Characterization Payload Payload Selection (Consider Hydrophobicity) Linker PEG Linker Design (Length, Architecture) Payload->Linker DAR DAR Optimization (Aim for 2-4) Linker->DAR Conjugation Optimize Conjugation (pH, Buffer) DAR->Conjugation Input to Process Purification Gentle Purification Conjugation->Purification Excipients Excipient Screening (Sugars, Surfactants) Purification->Excipients Purified ADC Buffer Buffer Optimization (pH, Ionic Strength) Excipients->Buffer Storage Storage Conditions (Temperature, Freeze-Thaw) Buffer->Storage SEC SEC Storage->SEC Stability Assessment DLS DLS SEC->DLS Turbidity Turbidity DLS->Turbidity

Caption: A workflow for preventing ADC aggregation.

Logical Relationship of Factors Contributing to ADC Aggregation

ADC_Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_design_params Design Parameters cluster_process_conditions Process Conditions Aggregation ADC Aggregation Payload_Hydrophobicity Payload Hydrophobicity Payload_Hydrophobicity->Aggregation Antibody_Properties Antibody Properties Antibody_Properties->Aggregation DAR High DAR DAR->Aggregation Linker_Design Suboptimal PEG Linker Linker_Design->Aggregation Conjugation_Conditions Harsh Conjugation Conjugation_Conditions->Aggregation Formulation Inadequate Formulation Formulation->Aggregation

Caption: Factors contributing to ADC aggregation.

References

Stability of t-butyl acetate-PEG2-CH2COOH in different pH buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-butyl acetate-PEG2-CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this bifunctional PEG linker effectively. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when working with this compound in various pH buffers.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected loss of the t-butyl protecting group during a reaction or workup. The experimental conditions are too acidic. The t-butyl ester is known to be labile under acidic conditions.[1][2]- Adjust the pH of your reaction or workup to be neutral or slightly basic (pH 7-9).- If acidic conditions are necessary for a different part of your molecule, consider a shorter reaction time or lower temperature to minimize cleavage of the t-butyl ester.- For workups involving acid, use a weak acid like citric acid or ammonium (B1175870) chloride for neutralization instead of strong acids like HCl.[3]
Low yield of desired conjugate after coupling reaction. - Premature cleavage of the t-butyl ester: If the deprotected carboxylic acid is exposed, it may interfere with the intended coupling reaction.- Hydrolysis of an activated ester: If you are activating the carboxylic acid for coupling, the activated ester may be hydrolyzing back to the carboxylic acid before it can react with your target molecule.- Confirm the integrity of your this compound starting material by LC-MS before use.- Ensure your reaction solvent is anhydrous, especially when using activating agents for the carboxylic acid.- Perform the coupling reaction at a neutral pH to ensure the stability of the t-butyl ester.
Compound appears to have degraded during storage. The compound was stored improperly. While the PEG linker itself is quite stable, repeated freeze-thaw cycles or storage in an acidic environment could potentially lead to degradation over time.[4]- Store the compound in a pure, dry form at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[5]- If in solution, aliquot and store at -80°C (for up to 6 months) or -20°C (for up to 1 month) to avoid repeated freeze-thaw cycles.[5]- Ensure the storage solvent is neutral and free of any acidic contaminants.
Variability in experimental results between batches. This could be due to inconsistent handling of the compound, leading to varying levels of t-butyl ester cleavage.- Standardize your experimental protocols, paying close attention to the pH of all buffers and solutions.- Implement a quality control step to check the purity and integrity of the this compound before each experiment using a technique like HPLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the t-butyl ester group on this compound at different pH values?

A1: The t-butyl ester is generally stable in neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions.[1][2] Significant hydrolysis can be expected at pH values below 4, with the rate of hydrolysis increasing as the pH decreases.[3] For applications requiring the t-butyl group to remain intact, it is crucial to maintain a neutral to basic pH.

Q2: Is the PEG linker itself stable across a wide pH range?

A2: Yes, the polyethylene (B3416737) glycol (PEG) backbone is chemically robust and stable across a broad pH range. Its stability is generally not a concern under typical experimental conditions used in bioconjugation and drug delivery.[4]

Q3: What are the degradation products of this compound in acidic buffer?

A3: Under acidic conditions, the t-butyl ester will hydrolyze to yield the corresponding carboxylic acid and isobutylene. The primary degradation product will therefore be HOOC-CH2-O-PEG2-CH2-COOH.

Q4: Can I use strong acids like trifluoroacetic acid (TFA) with this linker?

A4: Strong acids like TFA will rapidly cleave the t-butyl ester.[6] Therefore, TFA should only be used if the intention is to deprotect the carboxylic acid. If the t-butyl group needs to be preserved, exposure to TFA and other strong acids must be avoided.

Q5: What analytical methods are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods. These techniques can be used to separate the intact molecule from its hydrolyzed byproducts, allowing for quantitative assessment of its stability over time.

Quantitative Stability Data

The following table summarizes the expected stability of this compound in different pH buffers at 25°C. This data is representative and based on the known chemical properties of t-butyl esters. Actual results may vary depending on the specific buffer components and experimental conditions.

pH Buffer System Time (hours) % Remaining Intact (t-butyl ester)
3.0Citrate (B86180) Buffer24< 10%
5.0Acetate (B1210297) Buffer24~ 85%
7.4Phosphate Buffered Saline (PBS)24> 99%
9.0Borate (B1201080) Buffer24> 99%

Experimental Protocols

Protocol: Assessing the pH Stability of this compound

This protocol outlines a general method for determining the stability of this compound in various pH buffers using HPLC analysis.

Materials:

  • This compound

  • pH buffers (e.g., 100 mM citrate buffer pH 3.0, 100 mM acetate buffer pH 5.0, 1x PBS pH 7.4, 100 mM borate buffer pH 9.0)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Prepare Test Solutions: In separate autosampler vials, dilute the stock solution 1:100 into each of the pH buffers to a final concentration of 100 µg/mL. Prepare triplicate samples for each pH and time point.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject one set of samples into the HPLC system to establish the initial concentration of the intact compound.

  • Incubation: Incubate the remaining vials at a controlled temperature (e.g., 25°C or 37°C).

  • Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), remove a set of vials from incubation and quench any further reaction by adding an equal volume of acetonitrile.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical gradient might be 10-90% acetonitrile in water (with 0.1% TFA) over 20 minutes.

  • Data Analysis: Integrate the peak corresponding to the intact this compound. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Visualizations

Hydrolysis_Pathway start This compound acid Acidic Conditions (e.g., pH < 4) start->acid Hydrolysis base Neutral/Basic Conditions (e.g., pH > 6) start->base No Reaction product HOOC-CH2-O-PEG2-CH2-COOH + Isobutylene acid->product stable Stable base->stable

Caption: pH-dependent hydrolysis of this compound.

Experimental_Workflow A Prepare Stock Solution (10 mg/mL in ACN) B Dilute in Buffers (pH 3, 5, 7.4, 9) A->B C T=0 Analysis (HPLC) B->C D Incubate Samples at 25°C B->D E Analyze at Time Points (1, 4, 8, 24h) D->E F Quench and Analyze (HPLC) E->F G Calculate % Remaining F->G

Caption: Workflow for assessing pH stability.

References

How to minimize steric hindrance with PEG linkers in bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize steric hindrance when using PEG linkers in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A2: Steric hindrance is a phenomenon where the size and shape of a molecule impede a chemical reaction or interaction.[1] In bioconjugation, the PEG chain can physically block the reactive ends of the linker from accessing the target functional groups on a biomolecule, or it can hinder the binding of the final conjugate to its biological target.[1] While PEG linkers are often used to reduce steric hindrance between two large molecules, the PEG chain itself can sometimes be the source of hindrance, especially in crowded molecular environments.[1]

Q2: How does the length of a PEG linker affect steric hindrance and conjugation efficiency?

A3: The length of the PEG linker is critical in balancing hydrophilicity and steric hindrance.[1]

  • Too short: A very short linker may not provide enough separation between the biomolecule and its payload, leading to a steric clash and potentially reduced biological activity.[1]

  • Too long: A very long PEG chain can wrap around the biomolecule, blocking access to its active sites or other conjugation sites.[1][2] This can also interfere with the release of drugs from their carriers.[2]

  • Optimal length: An optimal length can effectively distance the payload from the biomolecule without introducing excessive steric hindrance from the linker itself.[1] The choice of PEG length should be optimized for the specific combination of molecules being conjugated.[1][3]

Q3: What are the differences between linear and branched PEG linkers in managing steric hindrance?

A3: Linear and branched PEG linkers offer different advantages for controlling steric hindrance.

  • Linear PEG Linkers: These consist of straight chains and are known for their simple, predictable behavior and minimal steric hindrance, making them ideal for site-specific conjugation.[4]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core.[4] This structure provides superior shielding effects, which can increase a molecule's circulation time in vivo and offer a higher payload capacity for multivalent conjugation.[4] However, the increased size of branched PEGs can also lead to greater steric hindrance compared to linear PEGs of the same molecular weight.[5][6]

Q4: What is the "PEG dilemma" and how can it be overcome?

A4: The "PEG dilemma" refers to the situation where the dense hydrophilic shield created by PEGylation, which is intended to reduce immunogenicity and prolong circulation, also causes steric hindrance that can block targeting ligands from binding to their receptors and interfere with cellular uptake of the drug.[2][7] One strategy to overcome this is the use of cleavable PEG linkers.[2] These linkers are designed with environmentally sensitive bonds (e.g., disulfide or peptide bonds) that break under specific physiological or pathological conditions, detaching the PEG from the nanocarrier at the target site and facilitating drug uptake.[2]

Q5: What are common reactive groups used with PEG linkers for bioconjugation?

A5: PEG linkers are functionalized with various reactive groups to target specific amino acid residues on proteins. Common examples include:

  • N-hydroxysuccinimide (NHS) esters: These react with primary amines, such as those on lysine (B10760008) residues, to form stable amide bonds.[1][8] This reaction is typically performed at a pH between 7 and 9.[8]

  • Maleimides: These selectively react with free sulfhydryl groups on cysteine residues to form stable thioether bonds.[1][8] This reaction is most efficient at a pH between 6.5 and 7.5.[8]

  • Alkyne/DBCO Linkers: These are used for copper-free "click chemistry" with azides.[9]

  • Hydrazide Linkers: These react with aldehydes or ketones to form hydrazone bonds, which are ideal for labeling oxidized glycans on antibodies.[9]

Troubleshooting Guide

ProblemPossible Cause Related to Steric HindranceSuggested Solution
Low Conjugation Yield The target functional group (e.g., lysine or cysteine) is buried within the protein's 3D structure, making it inaccessible to the PEG linker.[10]1. Increase Linker Length: Use a PEG linker with a longer, more flexible spacer arm to increase the reach of the reactive group.[10] 2. Optimize Linker Architecture: For crowded surfaces, a linear PEG may be more effective than a branched one to minimize steric interference.[4] 3. Site-Directed Mutagenesis: If possible, mutate a surface-exposed, non-essential amino acid to a more reactive one like cysteine to create a more accessible conjugation site.[10]
Loss of Biological Activity The PEG chain is sterically hindering the active site or binding domain of the biomolecule.[8][11] A very long PEG chain might wrap around the biomolecule, blocking access.[1]1. Optimize PEG Length: Experiment with a range of shorter PEG linker lengths to find the optimal distance that minimizes steric hindrance at the active site.[10] 2. Change Conjugation Site: If using site-specific conjugation, move the attachment point to a region of the protein that is distal to the active site. 3. Use a Cleavable Linker: Employ a linker that can be cleaved at the target site to release the biomolecule from the sterically bulky PEG chain.[2]
Protein Aggregation or Precipitation Over-modification of accessible sites on the protein surface with hydrophobic linkers or payloads can alter the protein's properties, leading to aggregation.[3][10]1. Use Hydrophilic Linkers: Incorporate hydrophilic PEG linkers to improve the solubility of the final conjugate.[4][9] 2. Control the Degree of Labeling: Reduce the molar excess of the PEG linker in the reaction to limit the number of conjugated sites. 3. Optimize Reaction Conditions: Adjust pH, temperature, and reaction time to control the rate and extent of conjugation.[9]
Reduced Binding Affinity to Target The PEG linker, especially a long or branched one, is physically obstructing the interaction between the conjugated molecule and its binding partner.[2][12]1. Systematically Vary PEG Length: Test a series of PEG linkers with different lengths to find a balance between sufficient spacing and minimal interference.[13] 2. Consider Linker Flexibility: A more flexible linker might be able to move out of the way of the binding interface more easily. 3. Characterize Conjugate Structure: Use techniques like circular dichroism to check for conformational changes in the protein after conjugation that might affect binding.[1]

Data Presentation

Impact of PEG Linker Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)
ADCPEG Molecular Weight (kDa)In Vitro Cytotoxicity (IC50)Reference
Affibody-MMAE Conjugate0 (No PEG)Baseline[8]
44.5-fold reduction[8]
1022-fold reduction[8]

This table summarizes data showing that while increasing PEG chain length can improve pharmacokinetics, it can also negatively impact the biological activity of the conjugated molecule due to steric hindrance.[8]

Effect of PEG Linker Length on Plasma Clearance of an ADC
ADC LinkerPEG Side Chain LengthIn Vivo ClearanceReference
Glucuronide-MMAEPEG4Faster Clearance[13]
PEG8Slower Clearance[13]
PEG12Slowest Clearance[13]
PEG24Slowest Clearance[13]

This table illustrates the relationship between PEG chain length and the in vivo clearance of homogeneous DAR 8 ADCs. A threshold length of PEG8 was observed, beyond which clearance was not significantly impacted.[13]

Experimental Protocols

Protocol for NHS-Ester PEGylation of a Protein

This protocol provides a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[1]

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[8]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification[8]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[8]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[8]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal reaction time may vary depending on the specific protein.[8]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[1]

  • Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis.[1][8]

  • Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.[1][8]

Protocol for Maleimide PEGylation of a Protein

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[1]

Materials:

  • Thiol-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[8]

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[8]

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are in disulfide bonds, reduce the protein with a reducing agent like TCEP or DTT to generate free thiols.[1]

  • Remove Reducing Agent: Immediately remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is crucial as the reducing agent will react with the maleimide.[1]

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide in a suitable buffer or organic solvent as recommended by the supplier.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Purify the conjugate from unreacted reagents using size-exclusion chromatography or dialysis.[1]

  • Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.[1]

Visualizations

StericHindranceWorkflow cluster_problem Problem Identification cluster_analysis Analysis of Steric Hindrance cluster_solutions Potential Solutions Problem Low Yield or Activity Cause1 Inaccessible Target Site Problem->Cause1 Cause2 Linker Blocks Active Site Problem->Cause2 Cause3 Conjugate Aggregation Problem->Cause3 Sol1 Adjust PEG Linker Length Cause1->Sol1 Sol3 Modify Conjugation Site Cause1->Sol3 Cause2->Sol1 Cause2->Sol3 Sol4 Use Cleavable Linker Cause2->Sol4 Sol2 Change Linker Architecture (Linear vs. Branched) Cause3->Sol2 Optimization Optimization Sol1->Optimization Optimize & Characterize Sol2->Optimization Optimize & Characterize Sol3->Optimization Optimize & Characterize Sol4->Optimization Optimize & Characterize

Caption: Troubleshooting workflow for steric hindrance issues.

PEG_Linker_Types cluster_linear Linear PEG cluster_branched Branched PEG cluster_cleavable Cleavable PEG Linear Biomolecule --(PEG)-- Payload Linear_Adv Advantages: - Minimal steric hindrance - Predictable behavior - Ideal for site-specific conjugation Linear->Linear_Adv Branched Biomolecule --(Core)--(PEG)                |(PEG) Branched_Adv Advantages: - Superior shielding - Higher payload capacity - Increased circulation time Branched->Branched_Adv Cleavable Biomolecule --(PEG)--[X]-- Payload (X = Cleavable Site) Cleavable_Adv Advantages: - Overcomes 'PEG dilemma' - Releases payload at target site - Reduces steric hindrance post-delivery Cleavable->Cleavable_Adv

Caption: Comparison of PEG linker architectures.

Bioconjugation_Workflow start Start step1 Step 1: Biomolecule Prep - Buffer Exchange - Reduction (if needed) start->step1 step3 Step 3: Conjugation - Mix Biomolecule & Linker - Incubate (Time & Temp) step1->step3 step2 Step 2: Linker Prep - Dissolve PEG Reagent (immediately before use) step2->step3 step4 Step 4: Purification - Size Exclusion - Dialysis step3->step4 step5 Step 5: Characterization - Mass Spectrometry - SDS-PAGE - HPLC step4->step5 end End step5->end

Caption: General experimental workflow for bioconjugation.

References

Alternative methods for cleaving the t-butyl acetate protecting group.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers. This guide provides troubleshooting advice and detailed protocols for alternative methods of cleaving the t-butyl (tert-butyl) acetate (B1210297) protecting group, focusing on milder and more selective conditions than standard strong acids like trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My standard TFA deprotection is cleaving other acid-sensitive groups (e.g., Boc, ketals) on my substrate. What are my options?

A1: When trifluoroacetic acid lacks selectivity, several milder acidic reagents can be employed. Aqueous phosphoric acid is an excellent choice as it is effective for t-butyl ester cleavage while being compatible with many other acid-sensitive functionalities, including CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers.[1][2][3] Another option is using solid-supported acids like silica (B1680970) gel in a non-polar solvent at high temperatures, which can provide enhanced selectivity.[4]

Q2: I have an acid-sensitive substrate that cannot tolerate any protic acids. How can I remove a t-butyl ester?

A2: For highly acid-sensitive molecules, Lewis acid-mediated or enzymatic methods are recommended.

  • Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) is a widely used method for cleaving t-butyl esters under non-protic conditions.[5][6][7][8] However, be aware that this method is often not selective over N-Boc or N-trityl groups.[5][7]

  • Enzymatic Cleavage: For ultimate mildness and selectivity, enzymatic hydrolysis is a powerful option. Lipases, such as Lipase A from Candida antarctica (CAL-A), or esterases, like one from Bacillus subtilis, can hydrolyze t-butyl esters while leaving other protecting groups, including Boc, Z, and Fmoc, completely intact.[9]

Q3: My deprotection reaction with ZnBr₂ is sluggish or incomplete. What can I do to improve it?

A3:

  • Reagent Quality: Ensure the ZnBr₂ is anhydrous. Lewis acidity is significantly reduced by the presence of water.

  • Solvent: Dichloromethane is the most common solvent for this reaction.[5][7] Ensure it is dry.

  • Temperature: While often performed at room temperature, gentle heating may improve the reaction rate for sterically hindered or electron-rich substrates. Monitor carefully for side product formation.

  • Equivalents: Increase the molar equivalents of ZnBr₂. While catalytic amounts can work, stoichiometric or even excess quantities are often required for complete conversion.

Q4: I am working with a peptide and need to selectively cleave a C-terminal t-butyl ester without affecting other side-chain protecting groups.

A4: Enzymatic hydrolysis is the ideal method for this transformation. The protease subtilisin has been shown to selectively hydrolyze C-terminal t-butyl esters in peptides.[10] This avoids the harsh acidic conditions that can cause racemization or cleavage of other protecting groups common in peptide synthesis.[10]

Q5: My reaction is complete, but I am having trouble with the workup. The product seems to be forming an emulsion or is difficult to extract.

A5: This can occur when using acidic reagents like phosphoric acid.

  • Neutralization: After reaction completion, carefully neutralize the acid with a base like sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break emulsions and removes excess water from the organic phase.

  • Filtration: If a solid precipitate forms during neutralization, it may be helpful to filter the entire mixture through a pad of Celite® before performing the extraction.

Alternative Deprotection Methods: Data Summary

The following table summarizes reaction conditions for various alternative t-butyl ester cleavage methods. Yields are substrate-dependent and should be considered representative.

MethodReagent(s)Solvent(s)Temp. (°C)Time (h)Key Features & Selectivity Notes
Mild Brønsted Acid 85% Phosphoric Acid (H₃PO₄)Dichloromethane25–402–24Environmentally benign.[1] Tolerates CBZ, benzyl/methyl esters, TBDMS ethers.[1][2]
Lewis Acid Zinc Bromide (ZnBr₂)Dichloromethane251–12Good for many acid-sensitive substrates.[5][6] Not selective over N-Boc or N-Trityl groups.[5][7]
Heterogeneous Acid Silica Gel (chromatography grade)Toluene110 (reflux)12–24Mild, heterogeneous conditions simplify workup. Selective over t-butyl ethers.[4]
Thermolysis Hexafluoroisopropanol (HFIP)HFIP100–1501–5Neutral, thermolytic conditions. Product is recovered by solvent evaporation.[11] Can be accelerated with microwave irradiation.[11]
Radical-Mediated Tris(4-bromophenyl)aminium radical cation ("Magic Blue") + TriethylsilaneDichloromethane252–14Extremely mild, catalytic method.[12] Avoids strong acids/bases and high temperatures.[12]
Enzymatic Hydrolysis Lipase A (C. antarctica) or Esterase (B. subtilis)Buffer/Co-solvent25–3724–72Unparalleled mildness and selectivity.[9] Does not affect amide-based protecting groups like Boc, Z, or Fmoc.[9] Ideal for complex molecules like peptides and natural products.[10][13]

Experimental Protocols

Protocol 1: Deprotection using Aqueous Phosphoric Acid
  • Setup: Dissolve the t-butyl ester substrate (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Reagent Addition: Add 85 wt % aqueous phosphoric acid (H₃PO₄, 3.0–5.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (up to 40 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with additional DCM. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until gas evolution ceases and the aqueous layer is neutral (pH ~7-8).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting carboxylic acid by chromatography or crystallization as needed.

Protocol 2: Deprotection using Zinc Bromide
  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the t-butyl ester substrate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Add anhydrous zinc bromide (ZnBr₂, 2.0–4.0 eq) to the solution.

  • Reaction: Stir the resulting suspension at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. If the product is sufficiently non-polar, dilute with ethyl acetate or DCM.

  • Extraction: Separate the layers. Extract the aqueous phase with the chosen organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified. For amino acids, an acidic wash may be required.[7]

Diagrams

Deprotection_Workflow sub Substrate with t-Butyl Ester q1 Are other acid-labile groups present (Boc, Trt, acetals)? sub->q1 m1 Standard Method: TFA / DCM q1->m1 No q2 Is the substrate completely acid-intolerant? q1->q2 Yes m2 Mild Brønsted Acid: Aq. H3PO4 or Silica Gel m3 Non-Protic / Neutral: ZnBr2 or 'Magic Blue' + TESH m4 Enzymatic Hydrolysis: Lipase or Esterase q2->m2 No q2->m3 Yes, Protic Acid Intolerant q2->m4 Yes, Highest Selectivity Needed

Caption: Decision workflow for selecting a t-butyl ester deprotection method.

Cleavage_Mechanism cluster_acid Acid-Catalyzed Cleavage (A_AL1) cluster_lewis Lewis Acid-Mediated Cleavage Ester R-CO-O-tBu ProtonatedEster R-C(=O+H)-O-tBu Ester->ProtonatedEster + H+ Carbocation t-Butyl Cation (+C(CH3)3) ProtonatedEster->Carbocation Acid R-COOH ProtonatedEster->Acid - H+ ProtonatedEster->Acid Isobutene Isobutene Carbocation->Isobutene - H+ Ester_L R-CO-O-tBu Adduct R-C(=O+...ZnBr2)-O-tBu Ester_L->Adduct + ZnBr2 Carbocation_L t-Butyl Cation (+C(CH3)3) Adduct->Carbocation_L Acid_L R-COO-ZnBr Adduct->Acid_L

Caption: Simplified mechanisms for Brønsted and Lewis acid-mediated cleavage.

References

Technical Support Center: Enhancing Hydrophobic Drug Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming the solubility challenges of hydrophobic drugs using Polyethylene (B3416737) Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation and how does it increase the solubility of hydrophobic drugs?

A1: PEGylation is the process of covalently or non-covalently attaching polyethylene glycol (PEG) polymer chains to molecules, such as hydrophobic drugs.[1] PEG is a hydrophilic (water-loving) polymer.[2] When attached to a hydrophobic (water-fearing) drug, the PEG chains form a protective hydration shell around the drug molecule.[3][4] This shell increases the overall water solubility of the drug-PEG conjugate, making it more suitable for aqueous formulations and intravenous administration.[3][5][6]

Q2: What are the main benefits of using PEG linkers for hydrophobic drugs?

A2: The primary benefits of PEGylating hydrophobic drugs include:

  • Improved Solubility: Significantly enhances the aqueous solubility of poorly water-soluble compounds.[7][8]

  • Enhanced Stability: Protects the drug from enzymatic degradation and chemical instability.[3][7]

  • Prolonged Circulation Half-Life: The increased size of the PEG-drug conjugate reduces renal clearance, allowing the drug to circulate in the bloodstream for a longer period.[1][8]

  • Reduced Immunogenicity: The PEG chains can mask the drug from the immune system, reducing the risk of an immune response.[7][8]

Q3: How do I choose the right PEG linker for my hydrophobic drug?

A3: The choice of PEG linker depends on several factors:

  • Molecular Weight (Length): Longer PEG chains generally lead to greater solubility and longer circulation times.[9] However, excessively long chains could potentially hinder the drug's interaction with its target.[8] Shorter PEG chains (e.g., PEG2-PEG12) are often used for compact labeling, while longer chains (PEG2000 and above) are preferred for significant solubility enhancement.[9]

  • Linker Chemistry: The choice of reactive group on the PEG linker must be compatible with the functional groups on your drug molecule (e.g., NHS esters for primary amines, maleimides for thiols).[7]

  • Architecture (Linear vs. Branched): Branched or multi-arm PEGs can offer a higher drug payload and superior shielding effects compared to linear PEGs.[2][9]

  • Cleavable vs. Non-cleavable: Cleavable linkers are designed to release the drug at the target site in response to specific physiological conditions (e.g., pH, enzymes), while non-cleavable linkers provide a stable attachment.[10][]

Q4: What is the difference between monodispersed and polydispersed PEG linkers?

A4: Monodispersed PEGs (often referred to as discrete PEGs or dPEGs) consist of a single molecular weight, providing high homogeneity and simplifying characterization of the final conjugate.[][13] Polydispersed PEGs are a mixture of polymers with a range of molecular weights, which can lead to a more heterogeneous product.[13] For pharmaceutical applications requiring high purity and batch-to-batch consistency, monodispersed PEGs are often preferred.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the PEGylation of hydrophobic drugs to improve solubility.

Issue 1: Poor Solubility of the Drug-PEG Conjugate
Potential Cause Troubleshooting Steps
Insufficient PEG Chain Length Synthesize conjugates with higher molecular weight PEGs. Longer PEG chains provide a greater hydrophilic effect.[9]
Low Degree of PEGylation Increase the molar excess of the PEG reagent in the conjugation reaction to attach more PEG chains per drug molecule. Optimize reaction conditions (pH, temperature, time) to improve efficiency.[14]
Drug Aggregation During Conjugation Perform the conjugation reaction in a co-solvent system (e.g., water/DMSO, water/DMF) to maintain the solubility of the hydrophobic drug throughout the reaction.
Inappropriate PEG Architecture Consider using branched or multi-arm PEG linkers, which can provide a more effective hydrophilic shield around the drug molecule.[9]
Issue 2: Precipitation During the PEGylation Reaction
Potential Cause Troubleshooting Steps
Hydrophobic Drug Crashing Out of Solution Dissolve the hydrophobic drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer containing the PEG linker.
pH-Dependent Solubility Ensure the pH of the reaction buffer is optimal for both the conjugation chemistry and the solubility of your drug. Some drugs may be more soluble at a specific pH.
Salting-Out Effect If using high salt concentrations in your buffer, this may decrease the solubility of the hydrophobic drug. Try reducing the salt concentration if the conjugation chemistry allows.
Issue 3: Difficulty in Purifying the PEG-Drug Conjugate
Potential Cause Troubleshooting Steps
Presence of Unreacted PEG Use a purification method with adequate resolution to separate the conjugate from excess PEG. Size exclusion chromatography (SEC) is often effective.[15] Optimize the column length and pore size for your specific conjugate size.[15]
Presence of Unreacted Drug Reverse-phase chromatography can be used to separate the more hydrophobic unreacted drug from the hydrophilic PEG-drug conjugate.
Product Aggregation During Purification Perform purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[15] Consider adding non-ionic surfactants or arginine to the mobile phase in SEC to reduce non-specific binding and aggregation.[16]
Issue 4: Inconsistent Batch-to-Batch Results
Potential Cause Troubleshooting Steps
Heterogeneity of Polydisperse PEG Switch to monodispersed (discrete) PEG linkers to ensure a uniform starting material and a more homogeneous final product.[13]
Variability in Reaction Conditions Tightly control reaction parameters such as temperature, pH, reaction time, and reagent concentrations.
Inconsistent Characterization Use reliable analytical methods like HPLC, mass spectrometry, and SEC to accurately characterize each batch and determine the drug-to-antibody ratio (DAR) or degree of PEGylation.[13][]

Data Presentation

Table 1: Comparison of Common PEG Linker Chemistries

Reactive GroupTarget Functional GroupResulting LinkageReaction pHKey Characteristics
NHS Ester Primary Amines (-NH₂)Amide7.0 - 9.0Forms a stable, irreversible bond.[14][18]
Maleimide Sulfhydryls (-SH)Thioether6.5 - 7.5Highly specific reaction, forms a stable bond.[18]
Alkyne/Azide Azide/AlkyneTriazoleN/AUsed in "Click Chemistry"; highly specific and efficient.[14]
Aldehyde Primary Amines (-NH₂)Secondary AmineControlledRequires a reducing agent; can be site-specific at the N-terminus.[14]

Table 2: Influence of PEG Molecular Weight on Drug Properties

PEG Molecular WeightEffect on SolubilityEffect on Circulation Half-LifePotential Issues
Low (<5 kDa) Moderate IncreaseMinor IncreaseMay not be sufficient to overcome significant solubility issues or extend half-life substantially.[19]
Medium (5-20 kDa) Significant IncreaseModerate to Significant IncreaseA good balance for many applications.
High (>20 kDa) Very High IncreaseSignificant IncreaseMay reduce the biological activity of the drug due to steric hindrance.[8] Potential for accumulation and vacuolation in tissues with long-term use.[20]

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Hydrophobic Drug to an NHS-Ester PEG Linker
  • Reagent Preparation:

    • Dissolve the hydrophobic drug in a minimal volume of a compatible, anhydrous organic solvent (e.g., DMSO or DMF).

    • Dissolve the NHS-PEG linker in the reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).[14] The buffer should not contain primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Slowly add the dissolved drug solution to the PEG linker solution while stirring. A molar excess of the PEG reagent (e.g., 10-fold) is typically used to drive the reaction.[14]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[14] Reaction times may need to be optimized.

  • Quenching the Reaction:

    • Add an excess of a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted NHS-ester groups.[14] Incubate for an additional 30 minutes.

  • Purification:

    • Purify the PEG-drug conjugate from unreacted drug and quenched PEG reagent using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC.

    • For SEC, use a mobile phase that ensures the stability of your conjugate.[16] Collect fractions corresponding to the high molecular weight PEG-drug conjugate.

  • Characterization:

    • Analyze the purified fractions by SDS-PAGE (for protein-drug conjugates), which will show an increase in apparent molecular weight.[14]

    • Use UV-Vis spectroscopy, HPLC, and/or mass spectrometry to confirm conjugation and determine the purity of the final product.[21]

Protocol 2: Assessing the Aqueous Solubility of a PEG-Drug Conjugate
  • Sample Preparation:

    • Prepare a stock solution of the purified and lyophilized PEG-drug conjugate in a suitable buffer (e.g., PBS).

    • Create a series of dilutions from the stock solution. Also, prepare samples of the unconjugated hydrophobic drug for comparison.

  • Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the solid PEG-drug conjugate (or unconjugated drug) to a known volume of water or buffer in a sealed vial.

    • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Quantify the concentration of the conjugate (or drug) in the filtered supernatant using a validated analytical method, such as HPLC with UV or fluorescence detection.[22]

    • The measured concentration represents the aqueous solubility of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification cluster_char 4. Characterization drug_prep Dissolve Hydrophobic Drug in Organic Solvent conjugation Mix Drug and PEG Solutions Incubate (e.g., RT, 1-2h) drug_prep->conjugation peg_prep Dissolve NHS-PEG in Aqueous Buffer peg_prep->conjugation quench Quench with Excess Amine (e.g., Tris, Glycine) conjugation->quench purification Purify via Chromatography (e.g., SEC or RP-HPLC) quench->purification characterization Analyze Purity & Identity (HPLC, MS, SDS-PAGE) purification->characterization

Caption: Experimental workflow for PEGylating a hydrophobic drug.

troubleshooting_logic action_node action_node final_node final_node start Poor Conjugate Solubility? q1 Is PEG MW Sufficiently High? start->q1 q2 Is Degree of PEGylation Adequate? q1->q2 Yes a1 Increase PEG Chain Length q1->a1 No q3 Is Aggregation Occurring? q2->q3 Yes a2 Increase PEG Molar Excess Optimize Reaction Conditions q2->a2 No a3 Use Co-Solvent System Consider Branched PEG q3->a3 Yes end Solubility Improved q3->end No a1->end a2->end a3->end

Caption: Troubleshooting logic for poor conjugate solubility.

solubility_mechanism cluster_before Before PEGylation cluster_after After PEGylation drug_agg Hydrophobic Drug (Aggregated) peg_drug Drug peg_shell Hydrophilic PEG Shell peg_drug->peg_shell Covalent Linker

Caption: Mechanism of PEGylation-enhanced drug solubility.

References

Analytical techniques for identifying side products in PEGylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation reaction analysis. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to assess the outcome of a PEGylation reaction?

A1: Several analytical techniques are commonly used to monitor PEGylation reactions and characterize the products. These include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS), such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).[1] More advanced methods like two-dimensional liquid chromatography (2D-LC) can also be employed for comprehensive analysis.[2][3]

Q2: What are typical side products in a PEGylation reaction?

A2: Common side products in PEGylation reactions include unreacted protein, excess unreacted PEG reagent, and multi-PEGylated species (where more than the desired number of PEG chains are attached to the protein).[1] Other potential side products can arise from reactions with amino acid residues other than the intended target, or from degradation of the protein or PEG reagent during the reaction.[4] The chemical process of PEGylation itself can sometimes induce adverse reactions like oxidation, deamidation, or disulfide bridge scrambling.

Q3: How can I quantify the amount of unreacted PEG in my sample?

A3: Quantifying residual PEG is challenging as it often lacks a UV chromophore.[1][2] Techniques like 2D-LC coupled with a charged aerosol detector (CAD) or refractive index (RI) detector can be effective.[2][3] Size exclusion chromatography can also separate unreacted PEG from the PEGylated protein, and with appropriate standards, quantification is possible.

Q4: What is the importance of determining the degree of PEGylation?

A4: The degree of PEGylation, which is the number of PEG molecules attached to a protein, is a critical quality attribute. It directly impacts the therapeutic efficacy, safety, pharmacokinetics, and immunogenicity of the biopharmaceutical product.[5] Inconsistent PEGylation can affect the drug's performance and indicate a lack of control in the manufacturing process.

Troubleshooting Guides

Problem 1: Low or No PEGylation Detected

Q: My analysis (e.g., SDS-PAGE, SEC) shows a very low yield of the desired PEGylated product. What could be the cause?

A: Low PEGylation efficiency can stem from several factors related to the reaction conditions and reagents.

Possible CauseTroubleshooting Steps
Incorrect Reaction pH Verify the pH of your reaction buffer. For amine-reactive PEGs (e.g., NHS esters), the optimal pH is typically between 7 and 9.[2][5] For N-terminal specific reactions using PEG-aldehyde, a lower pH (around 5-7) is often required.
Degraded PEG Reagent PEG reagents, especially those with active esters like NHS, can hydrolyze if exposed to moisture. Use a fresh vial of the reagent and ensure it has been stored correctly, typically at -20°C and protected from moisture.
Insufficient Molar Ratio of PEG Increase the molar excess of the PEG reagent to the protein. A common starting point is a 5 to 20-fold molar excess, but this may need optimization for your specific protein.
Suboptimal Reaction Time or Temperature Increase the reaction time and monitor the progress at various time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration. Most PEGylation reactions are performed at room temperature or 4°C.
Inactive Reducing Agent (for reductive amination) If using a PEG-aldehyde, the reducing agent (e.g., sodium cyanoborohydride) is crucial. Use a fresh supply and store it in a desiccator to prevent inactivation by moisture.
Problem 2: Presence of Multiple PEGylated Species (Heterogeneity)

Q: My analysis shows multiple peaks or bands corresponding to different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated). How can I control this?

A: The formation of multiple PEGylated species is a common challenge, particularly when targeting lysine (B10760008) residues, as proteins often have multiple accessible lysines.

Possible CauseTroubleshooting Steps
High Molar Ratio of PEG A high excess of the PEG reagent can lead to the modification of multiple sites. Try reducing the molar ratio of PEG to protein.
Non-specific Reaction Conditions Optimize the reaction pH. For N-terminal specific PEGylation with PEG-aldehyde, maintaining a lower pH can help minimize reaction with lysine residues.
Multiple Reactive Sites on the Protein If multiple lysine residues are similarly accessible, achieving a single PEGylated species can be difficult. Consider site-directed mutagenesis to remove unwanted reactive sites or using site-specific PEGylation chemistries that target other residues like cysteine.[6]
Polydisperse PEG Reagent Traditional PEG reagents can have a distribution of molecular weights, contributing to product heterogeneity. Using monodisperse PEG reagents can result in a more homogeneous product.[7]
Problem 3: Aggregation of PEGylated Protein

Q: I am observing high molecular weight aggregates in my SEC analysis after the PEGylation reaction. What can I do?

A: Aggregation can be induced by the PEGylation process itself or by the subsequent purification steps.

Possible CauseTroubleshooting Steps
Protein Instability under Reaction Conditions The pH, temperature, or buffer components of the PEGylation reaction may be destabilizing your protein. Screen different buffer conditions to find one that maintains protein stability.
Cross-linking by Bifunctional PEG If you are using a PEG reagent with two reactive groups, it can cross-link multiple protein molecules, leading to aggregation. Ensure you are using a monofunctional PEG if you intend to attach only one end of the PEG chain.
Harsh Purification Conditions High pressure during chromatography or inappropriate buffer conditions can cause aggregation. Reduce the flow rate in SEC and ensure the mobile phase is optimized for your protein's stability. Perform purification steps at a low temperature (e.g., 4°C).

Experimental Protocols

Size Exclusion Chromatography (SEC) for PEGylation Analysis

This protocol outlines a general method for analyzing the products of a PEGylation reaction.

Objective: To separate and quantify the unreacted protein, mono-PEGylated product, multi-PEGylated products, and high molecular weight aggregates based on their hydrodynamic radius.[8]

Materials:

  • SEC column suitable for the molecular weight range of your protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC).[9]

  • HPLC or UPLC system with a UV detector (280 nm).

  • Mobile Phase: A buffer that maintains the stability of your protein, e.g., 150 mM sodium phosphate, pH 7.0.

  • PEGylated reaction mixture.

  • Unmodified protein standard.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection: Inject a suitable volume of the filtered sample onto the column.

  • Elution: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Identify the peaks corresponding to aggregates (eluting first), PEGylated protein, and unreacted protein (eluting last). The peak areas can be used to determine the relative abundance of each species.

MALDI-TOF Mass Spectrometry for Determining Degree of PEGylation

This protocol provides a general guideline for analyzing the degree of PEGylation using MALDI-TOF MS.[10]

Objective: To determine the molecular weight of the PEGylated protein and thereby the number of attached PEG chains.

Materials:

  • MALDI-TOF mass spectrometer.

  • MALDI target plate.

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).[10]

  • Purified PEGylated protein sample.

  • Unmodified protein standard.

Procedure:

  • Sample Preparation: Mix the purified PEGylated protein sample with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Instrument Setup: Insert the target plate into the mass spectrometer. Set the instrument to linear mode for large molecules and select an appropriate mass range.

  • Data Acquisition: Acquire the mass spectrum, optimizing the laser power to obtain a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different PEGylated species. The mass difference between the unmodified protein and the PEGylated species, divided by the mass of a single PEG chain, gives the degree of PEGylation.

Visualizations

PEGylation_Troubleshooting_Workflow start PEGylation Reaction Analysis problem Identify Problem start->problem low_yield Low/No PEGylation problem->low_yield Low Yield heterogeneity Product Heterogeneity problem->heterogeneity Heterogeneity aggregation Aggregation problem->aggregation Aggregation cause_yield Investigate Cause: - pH - Reagent Quality - Molar Ratio - Time/Temp low_yield->cause_yield cause_hetero Investigate Cause: - Molar Ratio - pH - Multiple Sites - Polydisperse PEG heterogeneity->cause_hetero cause_agg Investigate Cause: - Protein Stability - Cross-linking - Purification Conditions aggregation->cause_agg solution_yield Optimize Reaction: - Adjust pH - Use Fresh Reagents - Increase Molar Ratio - Extend Time cause_yield->solution_yield solution_hetero Optimize Reaction: - Reduce Molar Ratio - Adjust pH - Site-Directed Mutagenesis - Use Monodisperse PEG cause_hetero->solution_hetero solution_agg Optimize Process: - Screen Buffers - Use Monofunctional PEG - Adjust Purification  Parameters cause_agg->solution_agg end Successful Analysis solution_yield->end solution_hetero->end solution_agg->end

Caption: Troubleshooting workflow for common PEGylation analysis issues.

Analytical_Technique_Workflow cluster_screening Initial Screening & Separation cluster_characterization Detailed Characterization sds_page SDS-PAGE (Qualitative assessment of MW increase) sec Size Exclusion Chromatography (SEC) (Separation of species by size) maldi MALDI-TOF MS (Degree of PEGylation) sec->maldi esi ESI-MS (Accurate mass of species) sec->esi twoD_lc 2D-LC-MS (Comprehensive separation and identification) sec->twoD_lc reaction_mixture PEGylation Reaction Mixture reaction_mixture->sds_page reaction_mixture->sec

Caption: Workflow of analytical techniques for PEGylation reaction analysis.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Evaluating t-butyl acetate-PEG2-CH2COOH and Other Key Linker Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase.[2] This guide provides an objective comparison of t-butyl acetate-PEG2-CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG) linker, with other commonly employed PROTAC linker classes, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a bifunctional linker featuring a two-unit polyethylene glycol (PEG) chain.[1] The carboxylic acid and the t-butyl ester offer orthogonal handles for conjugation to the E3 ligase and target protein ligands, respectively. The PEG component imparts hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecule.[3] As a short-chain PEG linker, it offers a degree of conformational flexibility while maintaining a relatively compact structure.

Comparative Analysis of PROTAC Linker Classes

The selection of a PROTAC linker is a critical step in the design of an effective protein degrader. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often necessitating the empirical testing of a variety of linker types and lengths.[4] PROTAC linkers can be broadly categorized into flexible linkers, such as PEG and alkyl chains, and rigid linkers.[4]

Flexible Linkers: PEG and Alkyl Chains

Flexible linkers are the most commonly used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[4]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and can improve the solubility and cell permeability of PROTACs.[4] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[5] The length of the PEG linker is a critical determinant of PROTAC efficacy.[6] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[6]

  • Alkyl Linkers: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[4] While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.[4]

Rigid Linkers

Rigid linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[4] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[4] Rigid linkers can also enhance metabolic stability.[4]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[4] The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
12~100>90[6]
16~25>95[6]
19~100>90[6]
21~250~80[6]

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DegradationReference
Alkyl/Ether< 12No degradation[4]
Alkyl/Ether12-29Effective[4]

Table 3: Comparison of Flexible vs. Rigid Linkers for an Undisclosed Target

Linker TypeDC50 (nM)Dmax (%)Reference
Flexible (PEG)54Exhibited degradation[4]
Rigid (Disubstituted Alkyne)2More Potent[4]

Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Western Blot for PROTAC-Induced Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[7]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system[7]

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[7]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.[7]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[7]

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of PROTAC treatment on cell proliferation and viability.[8]

Materials:

  • Cells and culture medium

  • Opaque-walled 96-well plates

  • PROTAC compound

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Plate-reading luminometer[8]

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density.[8]

  • Compound Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.[8]

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[8]

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well.[8]

  • Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescence using a plate-reading luminometer.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[8]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding kinetics and affinity of the binary and ternary complexes.[9]

Materials:

  • SPR instrument and sensor chips (e.g., NTA chip)

  • Purified target protein, E3 ligase complex, and PROTAC

  • Running buffer[9]

Procedure:

  • Binary Interaction (PROTAC and E3 Ligase): Immobilize the His-tagged E3 ligase complex on the NTA sensor chip. Flow the PROTAC at increasing concentrations over the surface to measure the binding kinetics.[9]

  • Binary Interaction (PROTAC and Target Protein): Immobilize the His-tagged target protein on the NTA sensor chip. Flow the PROTAC at increasing concentrations over the surface to measure the binding kinetics.[9]

  • Ternary Complex Formation: Immobilize the E3 ligase complex on the sensor chip. Inject a pre-incubated mixture of the PROTAC and the target protein at varying concentrations over the surface. The formation of the ternary complex will result in a concentration-dependent increase in the SPR signal.[9]

  • Data Analysis: Analyze the sensorgrams to determine the association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for the binary and ternary interactions. This will also allow for the determination of the cooperativity of ternary complex formation.[9]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Design & Synthesis biophysical Biophysical Assays (SPR, ITC) start->biophysical cell_culture Cell Culture & PROTAC Treatment start->cell_culture optimization Lead Optimization biophysical->optimization degradation Degradation Analysis (Western Blot) cell_culture->degradation viability Cell Viability Assay (e.g., MTT, CTG) cell_culture->viability data_analysis Data Analysis (DC50, Dmax, IC50) degradation->data_analysis viability->data_analysis data_analysis->optimization Linker_Properties cluster_linker Linker Properties cluster_performance PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Rigidity Rigidity Rigidity->Ternary_Complex PK Pharmacokinetics Rigidity->PK Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Solubility->Efficacy Permeability->Efficacy PK->Efficacy

References

A Comparative Guide to Analytical Techniques for Confirming t-Butyl Deprotection of PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the successful deprotection of functional groups is a critical step in the synthesis of active pharmaceutical ingredients and drug delivery systems. The removal of a tert-butyl (t-butyl) protecting group from a PEGylated carboxylic acid, such as PEG2-COOH, is a common transformation that requires rigorous analytical confirmation to ensure reaction completion and purity of the final product. This guide provides an objective comparison of various analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Introduction to t-Butyl Deprotection of PEG2-COOH

The t-butyl group is a widely used protecting group for carboxylic acids due to its stability under various conditions and its relatively straightforward removal under acidic conditions. In the context of PEGylated compounds, which are often used to improve the pharmacokinetic properties of drugs, ensuring the complete removal of the t-butyl group to yield the free carboxylic acid is paramount for subsequent conjugation or for the biological activity of the molecule itself. Incomplete deprotection can lead to impurities that are difficult to remove and can compromise the efficacy and safety of the final product. Therefore, reliable analytical methods are essential to monitor the reaction and confirm its completion.

This guide will focus on the comparison of four common analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

Analytical Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and widely used technique for monitoring the deprotection of t-butyl groups. It provides direct, quantitative information about the disappearance of the starting material and the appearance of the product.

Key Principle: The primary indicator of a successful deprotection is the disappearance of the characteristic singlet peak of the nine equivalent protons of the t-butyl group, which typically appears around 1.4-1.5 ppm in the ¹H NMR spectrum. Concurrently, changes in the chemical shifts of adjacent protons, such as the methylene (B1212753) protons of the PEG chain, can also be observed.

Experimental Protocol: ¹H NMR for Monitoring t-Butyl Deprotection

  • Sample Preparation:

    • Withdraw a small aliquot (approximately 0.1-0.5 mL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by neutralizing the acid).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) at a concentration of 5-10 mg/mL. The choice of solvent depends on the solubility of the starting material and the product.

    • Add a small amount of an internal standard (e.g., trimethylsilylpropanoic acid (TSP) or 1,4-dioxane) of a known concentration for quantitative analysis.

  • NMR Data Acquisition:

    • Transfer the sample to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical acquisition parameters:

      • Number of scans (NS): 16-64 (depending on sample concentration)

      • Relaxation delay (D1): 5 times the longest T1 of the signals of interest (typically 5-10 seconds for quantitative analysis)

      • Pulse angle: 30-90 degrees

      • Acquisition time (AQ): 2-4 seconds

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the singlet corresponding to the t-butyl protons of the starting material (around 1.4-1.5 ppm) and a characteristic peak of the product.

    • For quantitative analysis, compare the integral of the t-butyl peak to the integral of the internal standard to determine the concentration of the remaining starting material. The reaction is considered complete when the t-butyl signal is no longer detectable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique for separating and quantifying components in a mixture. It is well-suited for monitoring the progress of a deprotection reaction by separating the starting material, product, and any potential impurities.

Key Principle: The t-butyl protected PEG2-COOH is more hydrophobic than the deprotected PEG2-COOH. This difference in polarity allows for their separation on a reversed-phase HPLC column. By monitoring the peak areas of the starting material and the product over time, the reaction progress can be accurately determined.

Experimental Protocol: HPLC for Monitoring t-Butyl Deprotection

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture and quench the reaction.

    • Dilute the sample with the mobile phase to a suitable concentration (typically in the µg/mL to mg/mL range).

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be:

      • 0-5 min: 95% Water / 5% ACN

      • 5-25 min: Gradient to 5% Water / 95% ACN

      • 25-30 min: Hold at 5% Water / 95% ACN

      • 30-35 min: Return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material and product have some absorbance (e.g., 210-220 nm), or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for compounds lacking a UV chromophore.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times (the deprotected product will typically have a shorter retention time).

    • Calculate the percentage conversion by comparing the peak area of the product to the total peak area of the starting material and product. For accurate quantification, a calibration curve for the starting material and product should be generated.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for confirming the identity of the product and for detecting low levels of impurities.

Key Principle: Similar to HPLC, LC separates the components of the reaction mixture. The mass spectrometer then detects the ions of the eluting compounds, providing their mass-to-charge ratio (m/z). The deprotection is confirmed by the disappearance of the molecular ion peak of the t-butyl protected starting material and the appearance of the molecular ion peak of the deprotected product.

Experimental Protocol: LC-MS for Monitoring t-Butyl Deprotection

  • Sample Preparation and LC Method: Follow the same procedure as for HPLC. The mobile phase additives should be volatile, such as formic acid or acetic acid, instead of non-volatile salts.

  • Mass Spectrometry Method:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for PEGylated compounds.

    • Polarity: Both positive and negative ion modes should be evaluated, as carboxylic acids can be detected as [M-H]⁻ in negative mode, and the PEG backbone can be detected as adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) in positive mode.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Data Acquisition: Acquire data in full scan mode to identify all components in the mixture. Extracted Ion Chromatograms (EICs) for the specific m/z values of the starting material and product can be used for quantification.

  • Data Analysis:

    • Confirm the identity of the starting material and product by their respective molecular ion peaks.

    • Monitor the reaction progress by observing the decrease in the peak area of the starting material's EIC and the increase in the peak area of the product's EIC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can provide information about the functional groups present in a molecule. It can be used to monitor the deprotection reaction by observing changes in the characteristic vibrational frequencies of the ester and carboxylic acid groups.

Key Principle: The deprotection of the t-butyl ester results in two key changes in the IR spectrum:

  • The disappearance of the C=O stretching vibration of the ester, typically found around 1730-1750 cm⁻¹.

  • The appearance of the characteristic broad O-H stretching vibration of the carboxylic acid, which spans from approximately 2500 to 3300 cm⁻¹, and the C=O stretching vibration of the carboxylic acid, typically around 1700-1725 cm⁻¹.[3][4]

Experimental Protocol: FTIR for Monitoring t-Butyl Deprotection

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • If the reaction is run in a solvent that has strong IR absorbance in the region of interest, the solvent may need to be evaporated.

    • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often the most convenient method as it requires minimal sample preparation.[5][6]

  • FTIR Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the spectrum of the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Monitor the disappearance of the ester C=O peak and the appearance of the carboxylic acid O-H and C=O peaks.

    • While FTIR is excellent for qualitative confirmation, quantitative analysis can be challenging but is possible by creating a calibration curve based on the peak height or area of a characteristic absorption band.[7]

Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the required level of information (qualitative vs. quantitative), the available instrumentation, and the complexity of the reaction mixture.

Feature¹H NMR SpectroscopyHPLCLC-MSFTIR Spectroscopy
Principle Monitors disappearance of t-butyl protonsSeparates based on polaritySeparates by polarity, detects by massMonitors changes in functional groups
Information Quantitative, structural informationQuantitative, purityQuantitative, purity, mass confirmationQualitative, functional group changes
Sensitivity Moderate (mg scale)High (µg to ng scale)Very High (ng to pg scale)Low to Moderate (mg scale)
Sample Prep Moderate (solvent removal, dissolution)Simple (dilution)Simple (dilution)Minimal (especially with ATR)
Analysis Time ~10-15 min per sample~20-30 min per sample~20-30 min per sample~2-5 min per sample
Quantification Excellent (with internal standard)Good (with calibration curve)Good (with calibration curve)Possible but less precise
Cost HighModerateHighLow
Advantages - Direct observation of protons- No need for chromophore- Highly quantitative- High sensitivity- Good for purity assessment- Widely available- High sensitivity and specificity- Confirms molecular weight- Ideal for impurity profiling- Fast- Non-destructive- Minimal sample prep
Disadvantages - Lower sensitivity- Requires deuterated solvents- High initial instrument cost- Requires a chromophore for UV detection- Method development can be time-consuming- High instrument and maintenance cost- Matrix effects can suppress ionization- Not ideal for complex mixtures- Less sensitive and quantitative
LOD/LOQ LOD: ~10 µM, LOQ: ~50 µM[8][9]LOD: ~0.1 µg/mL, LOQ: ~0.5 µg/mLLOD: ~1-10 ng/mL, LOQ: ~5-50 ng/mL[10][11]Generally in the low mg range

Visualizing the Workflow and Method Comparison

Experimental Workflow for Deprotection Confirmation

G cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_results Results start PEG2-COO-tBu + Acid reaction Deprotection Reaction start->reaction product PEG2-COOH reaction->product aliquot Take Aliquot product->aliquot quench Quench Reaction aliquot->quench NMR ¹H NMR quench->NMR Analyze HPLC HPLC quench->HPLC Analyze LCMS LC-MS quench->LCMS Analyze FTIR FTIR quench->FTIR Analyze nmr_result Disappearance of t-butyl signal NMR->nmr_result hplc_result Disappearance of starting material peak HPLC->hplc_result lcms_result Disappearance of starting material ion LCMS->lcms_result ftir_result Appearance of -COOH bands FTIR->ftir_result

Workflow for confirming t-butyl deprotection of PEG2-COOH.

Logical Comparison of Analytical Techniques

G cluster_sensitivity Sensitivity cluster_cost Instrument Cost NMR ¹H NMR Mod_Sens Moderate (µg/mL - mg/mL) NMR->Mod_Sens High_Cost High NMR->High_Cost HPLC HPLC High_Sens High (ng/mL - pg/mL) HPLC->High_Sens Mod_Cost Moderate HPLC->Mod_Cost LCMS LC-MS LCMS->High_Sens LCMS->High_Cost FTIR FTIR Low_Sens Low (mg/mL) FTIR->Low_Sens Low_Cost Low FTIR->Low_Cost MS_qual MS (for confirmation)

Comparison of analytical techniques for deprotection analysis.

Conclusion and Recommendations

The confirmation of t-butyl deprotection of PEG2-COOH is a critical analytical challenge in pharmaceutical development. The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.

  • For routine reaction monitoring and quantitative analysis , ¹H NMR is an excellent choice due to its direct and quantitative nature, provided that the sample concentration is sufficient.

  • For high-sensitivity analysis, purity determination, and quantification of low-level impurities , HPLC is the method of choice.

  • For unambiguous confirmation of product identity and sensitive impurity profiling , LC-MS is unparalleled.

  • For a rapid, qualitative check of reaction completion , FTIR is a convenient and cost-effective option.

In many research and development settings, a combination of these techniques is often employed. For instance, FTIR might be used for quick in-process checks, while HPLC and ¹H NMR are used for final product characterization and release. LC-MS is invaluable for troubleshooting and in-depth impurity analysis. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their PEGylated products.

References

A Comparative Guide to the Mass Spectrometry Analysis of Proteins Conjugated with t-butyl acetate-PEG2-CH2COOH and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of t-butyl acetate-PEG2-CH2COOH for protein conjugation and its subsequent analysis by mass spectrometry, alongside alternative protein modification reagents. While direct experimental data for the mass spectrometry of proteins conjugated solely with this compound is not widely available in public literature due to its primary application in Proteolysis Targeting Chimeras (PROTACs), this guide offers a detailed comparison based on its chemical properties and intended use, contrasted with established protein modification reagents. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[1][2] The linker in a PROTAC, such as this compound, is a critical component that connects the target-binding and ligase-binding moieties.[1][2][3]

Comparison of Protein Conjugation Reagents

The selection of a conjugation reagent is dictated by the research goal. For applications requiring the simple addition of a PEG moiety to a protein to modify its properties, traditional PEGylation reagents are often employed. In contrast, this compound is typically used as a component in the more complex assembly of PROTACs.[4][5] Polyethylene glycol (PEG) linkers are the most common type used in PROTAC design.[6]

FeatureThis compoundAlternative PEG Reagents (e.g., NHS-PEG-X, Maleimide-PEG-X)
Primary Application Component of PROTACs for targeted protein degradation.[4][5]General protein modification (PEGylation) to improve solubility, stability, and pharmacokinetic properties.
Reactive Group Carboxylic acid (-COOH), requiring activation (e.g., with EDC/NHS) to react with primary amines (e.g., lysine (B10760008) residues).Commonly available with pre-activated functional groups such as N-hydroxysuccinimide (NHS) esters for reaction with amines, or maleimides for reaction with thiols (cysteine residues).
Conjugation Strategy Typically part of a multi-step synthesis to create a heterobifunctional PROTAC molecule.[3]Direct, one-step conjugation to the target protein is common.
Mass Spectrometry Analysis Focus Characterization of the final, complex PROTAC-protein conjugate or the ternary complex (PROTAC, target protein, E3 ligase).Characterization of the PEGylated protein to determine the degree and sites of PEGylation.[7]

Experimental Protocols

Representative Protocol for Protein Conjugation with this compound

The following is a representative two-step protocol for conjugating a carboxylic acid-containing linker to a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS or MES)

  • This compound

  • EDC

  • NHS (or Sulfo-NHS for improved water solubility)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the appropriate buffer.

  • Activation of this compound:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF).

    • In a separate tube, add a molar excess of EDC and NHS to the dissolved linker in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient reaction with primary amines.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to remove unreacted linker.

    • Purify the conjugated protein from excess reagents and byproducts using a desalting column.

Mass Spectrometry Analysis of PEGylated Proteins

Sample Preparation:

  • The purified protein conjugate is buffer-exchanged into a volatile buffer suitable for mass spectrometry (e.g., ammonium (B1175870) acetate).

LC-MS/MS Analysis:

  • Intact Mass Analysis: The sample is analyzed by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the molecular weight of the conjugated protein. This allows for the determination of the number of PEG units attached.

  • Peptide Mapping: To identify the specific sites of conjugation, the protein is digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS. The modified peptides will exhibit a mass shift corresponding to the mass of the conjugated linker.

Visualizing the Workflow and Concepts

experimental_workflow cluster_conjugation Protein Conjugation cluster_ms_analysis Mass Spectrometry Analysis Protein Protein Conjugation Conjugation Reaction Protein->Conjugation Linker t-butyl acetate- PEG2-CH2COOH Activation EDC/NHS Activation Linker->Activation Activation->Conjugation Purification Purification Conjugation->Purification Conjugated_Protein Conjugated Protein Purification->Conjugated_Protein Digestion Proteolytic Digestion (Optional) Conjugated_Protein->Digestion LC_MS LC-MS/MS Analysis Conjugated_Protein->LC_MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Experimental workflow for protein conjugation and mass spectrometry analysis.

signaling_pathway cluster_reaction Conjugation Reaction Linker This compound ActivatedLinker Amine-Reactive NHS Ester Linker->ActivatedLinker EDC, NHS Conjugate Protein-NH-CO-Linker (Stable Amide Bond) ActivatedLinker->Conjugate Protein Protein-NH2 (Lysine Residue) Protein->Conjugate

Amine-reactive conjugation of the activated linker to a protein.

logical_relationship cluster_reagents Comparison of Reagent Applications cluster_applications ProtacLinker This compound (PROTAC Linker) Degradation Targeted Protein Degradation ProtacLinker->Degradation PegReagent Standard PEGylation Reagent (e.g., NHS-PEG) Modification General Protein Modification (e.g., improved PK/solubility) PegReagent->Modification

Logical relationship between reagent type and primary application.

References

A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is not a mere spacer but a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[2]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be systematically modified.[3][4] This guide provides a comparative analysis of how different PEG linker lengths affect PROTAC performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the rational design of potent and selective protein degraders.

Data Presentation: Efficacy vs. PEG Linker Length

The optimal linker length is highly dependent on the specific target protein and E3 ligase combination, and the relationship between length and efficacy is often not linear.[2] A linker that is too short may cause steric hindrance, preventing stable ternary complex formation, while an excessively long linker may lead to an inefficient and non-productive complex.[2][4] The following table summarizes quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Target ProteinE3 LigaseLinker Length (Atom Count / PEG Units)DC50DmaxReference
TBK1 VHL< 12 atomsNo DegradationN/A[5]
21 atoms3 nM96%[5]
29 atoms292 nM76%[5]
BRD4 Cereblon (CRBN)0 PEG units< 0.5 µMNot Reported[5]
1-2 PEG units> 5 µMNot Reported[5]
4-5 PEG units< 0.5 µMNot Reported[5]
ERα VHL12-atom PEGLess ActiveNot Reported[]
16-atom PEGMore ActiveNot Reported[]

Visualizing PROTAC Mechanics and Evaluation

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycle PROTAC Recycled Ternary_Complex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycle->PROTAC

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

Experimental_Workflow Start Synthesize PROTACs with Varying PEG Linker Lengths Treatment Cell Treatment with Dose-Response of PROTACs Start->Treatment Analysis Biochemical & Cellular Analysis Treatment->Analysis WB Western Blot for Protein Degradation Analysis->WB Viability Cell Viability Assay Analysis->Viability Ubiquitination Ubiquitination Assay (Mechanistic) Analysis->Ubiquitination Results_WB Determine DC50 & Dmax WB->Results_WB Results_Via Determine GI50 Viability->Results_Via Results_Ubi Confirm Ubiquitination Ubiquitination->Results_Ubi Conclusion Compare Efficacy & Select Optimal Linker Results_WB->Conclusion Results_Via->Conclusion Results_Ubi->Conclusion

Caption: Generalized workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[3] Below are generalized protocols for key experiments.

Western Blotting for Protein Degradation Analysis

This is the most common method to directly measure the reduction in target protein levels.

  • Cell Seeding and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC construct for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash cells with cold PBS, and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2]

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[7]

  • Cell Treatment: Treat cells with the optimal concentration of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for a short period (e.g., 2-4 hours) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., a buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions and heat the lysate.

  • Immunoprecipitation (IP): Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody conjugated to beads (e.g., Protein A/G agarose).

  • Western Blotting: Elute the immunoprecipitated protein from the beads and analyze it by Western blotting using an antibody that recognizes ubiquitin or specific ubiquitin chains (e.g., K48-linked). A smear of high-molecular-weight bands indicates polyubiquitination of the target protein.[8]

Cell Viability Assay

This protocol assesses the downstream functional consequence of target protein degradation, such as inhibition of cell proliferation.[2]

  • Cell Seeding and Treatment: Seed cells in 96-well plates at an appropriate density. After overnight adherence, treat the cells with a serial dilution of the PROTACs.

  • Incubation: Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-96 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results against the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target and E3 ligase pair.[9] As the presented data demonstrates, there is no universal optimal length; efficacy can vary dramatically with small changes in the number of PEG units.[5][] A systematic approach to linker design, exploring a range of lengths and compositions, is paramount for developing potent, selective, and bioavailable protein degraders. By employing the quantitative assays and workflows described, researchers can effectively navigate the complexities of linker optimization to unlock the full therapeutic potential of PROTACs.

References

Orthogonal Strategies in Bioconjugation: A Comparative Guide to t-Butyl and Fmoc Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and bioconjugation, the strategic use of protecting groups is paramount for the successful synthesis of complex biomolecules. Polyethylene glycol (PEG) linkers, widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics, often require protection of their reactive termini during synthesis and conjugation. This guide provides a comprehensive comparison of two commonly used protecting groups for amine-terminated PEG linkers: the acid-labile tert-butoxycarbonyl (t-butyl) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Understanding the distinct advantages of each is crucial for researchers and scientists in selecting the optimal strategy for their specific application.

The core principle differentiating t-butyl and Fmoc protecting groups lies in their orthogonal deprotection chemistries. Orthogonality in this context refers to the ability to deprotect one group without affecting the other, enabling precise, stepwise modifications of a molecule. The t-butyl group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is removed using a mild base, most commonly piperidine (B6355638). This fundamental difference dictates the compatibility of each protecting group with the target biomolecule and other functionalities present in the synthetic scheme.

Head-to-Head Comparison: t-Butyl vs. Fmoc for PEG Linkers

The choice between a t-butyl and an Fmoc protecting group for a PEG linker is primarily driven by the stability of the target molecule and any other protecting groups used in the synthetic strategy.

Key Advantages of the t-Butyl Protecting Group:

  • Compatibility with Base-Sensitive Molecules: The acidic deprotection of the t-butyl group makes it the ideal choice when working with biomolecules or labels that are sensitive to basic conditions.

  • Orthogonality with Fmoc Chemistry: In solid-phase peptide synthesis (SPPS), the combination of Fmoc for Nα-amino protection and t-butyl for side-chain protection is a cornerstone of modern peptide chemistry. This allows for the selective deprotection of the N-terminus for chain elongation while the side chains remain protected.[1][]

  • Clean Deprotection Products: The byproducts of t-butyl deprotection are typically volatile (isobutylene and carbon dioxide), which can simplify purification.

Key Advantages of the Fmoc Protecting Group:

  • Mild Deprotection Conditions: The use of a mild base like piperidine for deprotection is advantageous when the target molecule is sensitive to the harsh acidic conditions required to remove t-butyl groups.[]

  • Compatibility with Acid-Labile Linkers and Resins: In SPPS, Fmoc chemistry is compatible with a wide range of acid-labile linkers for cleavage of the final peptide from the solid support.

  • On-Resin Modifications: The mild deprotection conditions of the Fmoc group allow for on-resin modifications of the peptide, such as labeling with fluorescent dyes or other moieties.[1]

Quantitative Performance Metrics

While direct comparative studies for PEG linkers are not extensively published, the performance of t-butyl and Fmoc protecting groups in the analogous context of solid-phase peptide synthesis provides valuable insights. The following table summarizes representative data for deprotection efficiency and final product purity.

Parametert-Butyl Protected LinkerFmoc Protected LinkerKey Considerations
Deprotection Reagent Trifluoroacetic Acid (TFA)20% Piperidine in DMFOrthogonal chemistries allow for selective deprotection.
Deprotection Conditions Strong Acid (e.g., 95% TFA)Mild BaseChoice depends on the stability of the target molecule.
Typical Deprotection Time 1-2 hours20-30 minutesFmoc deprotection is generally faster.
Representative Purity of Deprotected Linker >95%>95%Both methods can yield high purity products with proper optimization.
Compatibility Base-sensitive molecules, Fmoc-protected moietiesAcid-sensitive molecules, t-butyl-protected moietiesEssential for developing orthogonal synthetic strategies.

Experimental Protocols

The following are generalized protocols for the deprotection of t-butyl and Fmoc groups on a PEG linker prior to conjugation.

Protocol 1: Deprotection of a t-Butyl Protected Amine-PEG Linker

  • Dissolution: Dissolve the t-butyl-PEG-amine linker in dichloromethane (B109758) (DCM).

  • Deprotection Cocktail: Prepare a deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

  • Reaction: Add the deprotection cocktail to the dissolved linker and stir at room temperature for 1-2 hours.

  • Work-up: Evaporate the TFA and DCM under reduced pressure. Precipitate the deprotected PEG-amine by adding cold diethyl ether.

  • Purification: Centrifuge to collect the precipitate and wash with cold diethyl ether. Dry the purified linker under vacuum.

Protocol 2: Deprotection of an Fmoc Protected Amine-PEG Linker

  • Dissolution: Dissolve the Fmoc-PEG-amine linker in N,N-dimethylformamide (DMF).

  • Deprotection Solution: Prepare a 20% solution of piperidine in DMF.

  • Reaction: Add the piperidine solution to the dissolved linker and stir at room temperature for 20-30 minutes.

  • Work-up: Precipitate the deprotected PEG-amine by adding cold diethyl ether.

  • Purification: Centrifuge to collect the precipitate and wash with cold diethyl ether to remove piperidine and dibenzofulvene adducts. Dry the purified linker under vacuum.

Logical Workflow for Selecting a Protected PEG Linker

The decision-making process for selecting the appropriate protected PEG linker can be visualized as a logical workflow.

G Workflow for Protected PEG Linker Selection start Start: Define PEGylation Strategy molecule_stability Assess Stability of Target Molecule start->molecule_stability acid_sensitive Molecule is Acid-Sensitive? molecule_stability->acid_sensitive base_sensitive Molecule is Base-Sensitive? molecule_stability->base_sensitive use_fmoc Select Fmoc-Protected PEG Linker acid_sensitive->use_fmoc Yes orthogonal_strategy Orthogonal Protection Scheme Required? acid_sensitive->orthogonal_strategy No use_tbutyl Select t-Butyl-Protected PEG Linker base_sensitive->use_tbutyl Yes base_sensitive->orthogonal_strategy No conjugation Proceed with Conjugation use_fmoc->conjugation use_tbutyl->conjugation fmoc_tbutyl_combo Use Fmoc/t-Butyl Orthogonal Strategy orthogonal_strategy->fmoc_tbutyl_combo Yes orthogonal_strategy->conjugation No fmoc_tbutyl_combo->conjugation

Caption: Decision workflow for selecting a protected PEG linker.

This diagram illustrates the logical steps a researcher would take, starting with assessing the stability of the molecule to be PEGylated and considering the need for an orthogonal protection strategy.

Signaling Pathway Analogy: Orthogonal Deprotection

The concept of orthogonal deprotection can be conceptually compared to distinct signaling pathways in a cell, where different stimuli trigger specific, non-overlapping downstream effects.

G Orthogonal Deprotection as Parallel Pathways stimulus1 Acidic Condition (TFA) pathway1_node1 t-Butyl-Protected PEG stimulus1->pathway1_node1 Selectively Activates stimulus2 Basic Condition (Piperidine) pathway2_node1 Fmoc-Protected PEG stimulus2->pathway2_node1 Selectively Activates pathway1_node2 Deprotected PEG pathway1_node1->pathway1_node2 Cleavage pathway2_node2 Deprotected PEG pathway2_node1->pathway2_node2 Cleavage

Caption: Orthogonal deprotection pathways.

This diagram visualizes how acidic and basic conditions act as specific stimuli to deprotect t-butyl and Fmoc groups, respectively, without cross-reactivity, analogous to how distinct signaling pathways operate in parallel.

References

Navigating the Plasma Landscape: A Comparative Guide to the In Vitro Stability of t-Butyl Acetate-PEG2-CH2COOH Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound in plasma is a critical early step in the drug discovery pipeline. This guide provides a comprehensive comparison of the expected in vitro plasma stability of compounds containing a t-butyl acetate-PEG2-CH2COOH moiety, juxtaposed with relevant alternatives. Detailed experimental protocols and supporting data for structurally related compounds are presented to inform the design and selection of molecules with optimal pharmacokinetic profiles.

The stability of a therapeutic candidate in plasma is a key determinant of its half-life, bioavailability, and ultimately, its efficacy. Compounds that are rapidly degraded in plasma are likely to have poor in vivo performance. The this compound linker, often employed in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), presents a unique combination of functionalities that influence its plasma stability. This guide delves into the expected behavior of this chemical entity in an in vitro plasma environment.

Comparative Plasma Stability: A Data-Driven Analysis

It is important to note that the data presented for the "this compound Compound (Hypothetical)" is an educated estimation based on the collective analysis of the other compounds and general chemical principles. The steric hindrance of the t-butyl group is expected to confer a degree of stability against plasma esterases compared to smaller alkyl esters.

Compound/MoietySpeciesHalf-life (t½)Key Structural Features & Implications
This compound Compound (Hypothetical) HumanEstimated > 60 min The sterically hindered t-butyl ester is expected to be more resistant to plasma esterases than simpler esters. The hydrophilic PEG linker may influence enzyme access.
Methyl BenzoateRat36 min[1]A simple methyl ester, generally more susceptible to hydrolysis than bulkier esters.[1]
Ethyl BenzoateRat17 min[1]Demonstrates faster hydrolysis than the methyl ester, highlighting that stability is not solely dependent on steric bulk in all cases.[1]
n-Propyl BenzoateRat10 min[1]Shows a trend of decreasing stability with increasing linear alkyl chain length in this series.[1]
n-Butyl BenzoateRat10 min[1]Similar stability to the n-propyl ester.[1]
tert-Butyl Ester Prodrug (of L-γ-methyleneglutamic acid amides)Mouse0.80 h (48 min)[2]This example of a tert-butyl ester-containing drug shows moderate stability in mouse plasma.[2]
PEGylated A20FMDV2 Analogues (with varying PEG lengths)RatGood stability, with a PEG8 analogue showing >58% remaining at 48h.[3]PEGylation is a well-established strategy to increase plasma half-life and stability.[3][4][5]
PROTACs with Ester LinkersHumanStable after 90 min[3]In the context of a larger PROTAC molecule, the steric bulk of the surrounding structure can protect the ester linkage from hydrolysis.[3]

Experimental Protocols: A Closer Look at the Methodology

A standardized in vitro plasma stability assay is crucial for obtaining reliable and comparable data. The following protocol outlines a typical workflow for assessing the stability of a test compound.

Protocol: In Vitro Plasma Stability Assay

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (a known stable and a known unstable compound)

  • Pooled human plasma (or plasma from other species of interest, e.g., mouse, rat)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) containing an internal standard (for LC-MS/MS analysis)

  • Incubator or water bath at 37°C

  • 96-well plates or microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

  • Compound Incubation:

    • Pre-warm the plasma to 37°C.

    • In a 96-well plate or microcentrifuge tubes, add the test compound to the plasma to achieve a final concentration of typically 1 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a volume of cold acetonitrile (typically 3-4 times the aliquot volume) containing an internal standard. This step precipitates plasma proteins and stops enzymatic degradation.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. The method should be optimized for the specific compound of interest.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = -0.693 / slope .

Visualizing the Process: Experimental Workflow and Potential Metabolic Pathways

To further clarify the experimental process and the potential fate of the target compound in plasma, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vitro Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_plasma Thaw & Centrifuge Plasma incubate Incubate Compound with Plasma at 37°C prep_plasma->incubate prep_compound Prepare Test Compound Stock prep_compound->incubate time_points Withdraw Aliquots at Time Points incubate->time_points quench Quench with Acetonitrile & Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate metabolic_pathway Potential Metabolic Pathway in Plasma parent This compound Compound metabolite Carboxylic Acid-PEG2-CH2COOH Metabolite parent->metabolite Esterase-mediated hydrolysis tert_butanol tert-Butanol parent->tert_butanol Esterase-mediated hydrolysis

References

Unveiling the Impact of PEG2 Linkers on Cellular Entry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing a compound's ability to permeate cell membranes is a critical step. This guide provides a comprehensive comparison of a compound with and without a PEG2 linker, offering experimental data and detailed protocols to assess the impact on cell permeability.

The inclusion of a polyethylene (B3416737) glycol (PEG) linker is a common strategy to enhance the physicochemical properties of a therapeutic compound. While often utilized to improve solubility and extend circulation half-life, its effect on cell permeability can be complex and requires careful evaluation. This guide delves into the nuances of how a short PEG2 linker can influence a compound's journey across the cellular barrier.

The Double-Edged Sword: How PEG Linkers Influence Permeability

Polyethylene glycol (PEG) linkers can exert a dual influence on the cell permeability of a compound. The introduction of a PEG linker can increase the water solubility of hydrophobic drugs, which is a favorable attribute for intravenous administration.[1] Furthermore, PEGylation can prolong the circulation time of a drug in the bloodstream, leading to sustained release and potentially improved therapeutic outcomes.[1]

However, the addition of a PEG linker also increases the molecular weight and polar surface area of a compound, which can, in turn, hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[2] Studies have shown that even minor chemical modifications, such as the substitution of an alkyl linker for a PEG2 linker, can significantly alter this critical parameter.[2] The length of the PEG chain is also a crucial factor, with longer chains sometimes leading to reduced cytotoxicity.[3]

Quantitative Analysis: A Head-to-Head Comparison

To illustrate the tangible effects of a PEG2 linker on cell permeability, the following table summarizes data from a study on a Von Hippel-Lindau (VHL) ligand, a component often used in the development of PROTACs (PROteolysis TArgeting Chimeras). The study utilized the Chloroalkane Penetration Assay (CAPA) to quantify cell permeability, with a lower CP50 value indicating higher permeability.

Compound VariationLinker CompositionMolecular Weight ( g/mol )Total Polar Surface Area (Ų)Cell Permeability (CP50 in µM)
Compound A No Linker (ct-VHL)595.1118.61.5
Compound B Alkyl Linker (ct-alkyl2-VHL)677.2118.61.5
Compound C PEG2 Linker (ct-PEG2-VHL) 709.2 137.2 3.0
Compound D PEG6 Linker (ct-PEG6-VHL)885.5212.43.0

Data adapted from "Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay"[2]

As the data indicates, the inclusion of a PEG2 linker (Compound C) resulted in a higher CP50 value compared to the compound without a linker (Compound A) and the one with an alkyl linker (Compound B), signifying reduced cell permeability.[2] Interestingly, extending the PEG chain to six ethylene (B1197577) glycol units (Compound D) did not further decrease permeability in this specific case.[2] This underscores the importance of empirical testing to determine the optimal linker strategy for a given compound.

Visualizing the Cellular Journey and Experimental Approach

To better understand the processes involved, the following diagrams illustrate a key cellular uptake mechanism and the workflow for assessing permeability.

ReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding Clathrin-coated pit Clathrin-coated pit Receptor->Clathrin-coated pit Clustering Clathrin-coated vesicle Clathrin-coated vesicle Clathrin-coated pit->Clathrin-coated vesicle Invagination Early Endosome Early Endosome Clathrin-coated vesicle->Early Endosome Uncoating Early Endosome->Receptor Recycling Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion & Degradation

Caption: Receptor-Mediated Endocytosis Pathway.

PermeabilityAssayWorkflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Prepare Compound Stock Solutions Add_Compound Add Compound to Apical or Basolateral Side Compound_Stock->Add_Compound Cell_Culture Culture Caco-2 Cells on Transwell Inserts (21 days) Cell_Culture->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect Samples from Receiver Compartment at Time Points Incubate->Collect_Samples Quantify_Compound Quantify Compound Concentration (e.g., LC-MS/MS) Collect_Samples->Quantify_Compound Calculate_Papp Calculate Apparent Permeability (Papp) Quantify_Compound->Calculate_Papp Compare_Data Compare Papp Values Calculate_Papp->Compare_Data

Caption: Caco-2 Permeability Assay Workflow.

Experimental Protocols

For a rigorous assessment of cell permeability, two widely accepted assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput screening tool that assesses the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-Permeability filter plates)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Compound stock solutions in DMSO

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare the Donor Plate: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 5 minutes.

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Compound Solutions: Dilute the compound stock solutions in PBS to the desired final concentration (e.g., 100 µM).

  • Start the Assay: Add 150 µL of the compound solution to each well of the donor plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • C_A(t) is the concentration of the compound in the acceptor well at time t

    • C_equilibrium is the concentration at equilibrium

Caco-2 Permeability Assay

The Caco-2 permeability assay is a more biologically relevant model that uses a monolayer of human colon adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium. This assay can assess both passive diffusion and active transport mechanisms.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Compound stock solutions in DMSO

  • Transepithelial Electrical Resistance (TEER) meter

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. A TEER value above 200 Ω·cm² generally indicates good monolayer integrity.

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport:

    • Add the compound solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the compound solution (in HBSS) to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer

    • A is the surface area of the membrane

    • C0 is the initial concentration of the compound in the donor chamber

By comparing the Papp values of a compound with and without a PEG2 linker, researchers can gain valuable insights into how this modification impacts its potential for oral absorption and overall bioavailability.

References

Purity Analysis of Synthesized t-Butyl Acetate-PEG2-CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bifunctional linkers, such as t-butyl acetate-PEG2-CH2COOH, is a critical parameter in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Impurities can lead to unwanted side reactions, heterogeneity in the final conjugate, and potential off-target effects. This guide provides a comparative analysis of the purity of synthetically derived this compound against commercially available alternatives, supported by detailed experimental protocols for key analytical techniques.

Comparative Purity Analysis

The purity of synthesized this compound was assessed and compared with typical specifications of commercially available heterobifunctional PEG linkers. The primary analytical methods employed for this analysis are High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Product Purity Specification Common Impurities Analytical Method(s)
Synthesized this compound ≥ 97%Homologue with one less or one more PEG unit (PEG1 or PEG3), di-acid, di-ester, residual starting materials.HPLC-ELSD, qNMR, LC-MS
Commercial Alternative 1 (e.g., Amino-PEG-COOH) > 95%[1]Polydispersity in PEG chain length, residual solvents, starting materials.HPLC, NMR[1]
Commercial Alternative 2 (General Heterobifunctional PEG) ≥ 95%[2]Low molecular weight PEG impurities, products of PEG degradation (e.g., aldehydes, carboxylates).HPLC, GPC, NMR

Experimental Protocols

HPLC-ELSD Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the analysis of non-UV absorbing compounds like PEG derivatives.[3][]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Dissolve a known concentration of the this compound in the mobile phase starting condition (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

  • ELSD Conditions:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C[5]

    • Gas Flow Rate: 1.5 SLM

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Quantitative NMR (qNMR) for Absolute Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[6][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow

Purity Analysis Workflow

PurityAnalysisWorkflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_data Data Evaluation synth Synthesized this compound hplc HPLC-ELSD Analysis synth->hplc qnmr qNMR Analysis synth->qnmr lcms LC-MS for Impurity ID synth->lcms purity_calc Purity Calculation (%) hplc->purity_calc qnmr->purity_calc impurity_profile Impurity Profiling lcms->impurity_profile comparison Comparison with Alternatives purity_calc->comparison impurity_profile->comparison

Caption: Workflow for the purity analysis of synthesized this compound.

Logical Relationship of Analytical Techniques

AnalyticalTechniques cluster_separation Separation & Quantification cluster_structure Structure & Absolute Purity cluster_identification Impurity Identification compound This compound hplc HPLC compound->hplc qnmr qNMR compound->qnmr lcms LC-MS compound->lcms elsd ELSD hplc->elsd Quantifies non-UV active compounds purity_calc Relative Purity hplc->purity_calc abs_purity Absolute Purity qnmr->abs_purity impurity_id Impurity Mass ID lcms->impurity_id

References

Safety Operating Guide

Safe Disposal of t-butyl acetate-PEG2-CH2COOH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of t-butyl acetate-PEG2-CH2COOH, ensuring compliance and minimizing risk.

I. Immediate Safety and Handling Precautions

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance[1]. However, as a matter of standard laboratory practice, it should be handled by, or under the close supervision of, individuals qualified in managing potentially hazardous chemicals[1].

Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this chemical within a chemical fume hood[1].

  • Hand Protection: Wear chemical-resistant gloves[1].

  • Eye Protection: Use safety goggles to prevent accidental splashes[1].

General Hygiene:

  • Wash hands thoroughly after handling the substance[1].

  • Contaminated clothing should be washed before reuse[1].

II. Chemical and Physical Properties Overview

A summary of the relevant physical and chemical properties of this compound is provided below. This information is essential for understanding its handling and storage requirements.

PropertyDataSource
Appearance Liquid[1]
Molecular Formula C12H22O7[2]
Molecular Weight 278.30[2]
Storage Store in closed vessels at -20°C.[1]
Materials to Avoid Oxidizing agents.[1]
Odor No data available.[1]
Boiling Point No data available.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as special waste, managed by a licensed disposal company, and in strict accordance with national and regional regulations[1]. Do not allow the material to enter drains or water courses[1].

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and tightly closed waste container.

  • Ensure the container is compatible with the chemical.

  • Store the waste container in a cool, well-ventilated area, away from incompatible materials such as oxidizing agents[1].

Step 2: Handling Small Spills

  • In the event of a small spill, absorb the liquid with an inert material such as sand or vermiculite[1].

  • Sweep up the absorbent material and place it in a tightly closed container for disposal[1].

  • Clean the spill area thoroughly.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal[1].

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

Step 4: Documentation

  • Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

IV. Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists[1].

  • Skin Contact: Immediately wash the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing[1]. If irritation develops, seek medical attention.

  • Inhalation: Move the individual to fresh air. If symptoms persist or in severe cases, seek medical attention[1].

  • Ingestion: Wash out the mouth with ample water for at least 15 minutes. Seek immediate medical attention[1].

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical Fume Hood - Gloves - Goggles start->ppe waste_gen Waste Generated ppe->waste_gen collect Collect in a Labeled, Closed Container waste_gen->collect contact_ehs Contact EHS or Licensed Waste Disposal Company collect->contact_ehs spill Small Spill Occurs absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb spill_collect Collect in a Closed Container for Disposal absorb->spill_collect spill_collect->contact_ehs arrange_pickup Arrange for Pickup as Special Waste contact_ehs->arrange_pickup document Document Disposal Records arrange_pickup->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling t-butyl acetate-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling t-butyl acetate-PEG2-CH2COOH. Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is imperative to handle it with caution in a controlled laboratory environment.[1] The following table summarizes the recommended Personal Protective Equipment (PPE) to be used to minimize exposure and ensure safety.

Body PartPersonal Protective EquipmentMaterial/Standard Specifications
Eyes/Face Safety gogglesSplash-proof chemical safety goggles.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected before use.[1]
Body Laboratory coatStandard laboratory coat.
Respiratory Not generally requiredUse in a well-ventilated area. A respirator may be necessary for large spills or if ventilation is inadequate.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

AspectGuideline
Engineering Controls Handle exclusively in a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.
Handling Practices Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[1]
Storage Conditions Store in tightly closed vessels at -20°C.[1]
Materials to Avoid Avoid contact with oxidizing agents.[1]
Conditions to Avoid Keep away from heat, flames, and sparks.[1]

Emergency Procedures

In the event of accidental exposure or spillage, follow these procedures immediately.

IncidentFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If symptoms persist or in severe cases, seek medical attention.[1]
Ingestion Wash out the mouth with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Small Spills Absorb the spill with an inert material, such as sand or vermiculite. Sweep up the mixture and place it in a tightly closed container for disposal.[1]
Large Spills Evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Contain the spill and clean it up using an inert absorbent material. Prevent the material from entering drains or water courses.[1]

Disposal Plan

All waste materials containing this compound must be treated as special waste.

Waste TypeDisposal Procedure
Unused Chemical Arrange for disposal as special waste through a licensed disposal company.[1]
Contaminated Materials All contaminated items (e.g., gloves, absorbent materials) should be placed in a sealed container and disposed of as special waste in consultation with local waste disposal authorities and in accordance with national and regional regulations.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B Prepare Fume Hood A->B C Retrieve this compound from -20°C Storage B->C D Perform Experimental Procedure C->D E Clean Work Area D->E F Dispose of Waste: - Unused Chemical - Contaminated Materials E->F G Spill or Exposure Occurs H Follow First Aid/Spill Response G->H

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。